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  • Product: 2-Methyl-[1]naphthoic acid amide
  • CAS: 36063-09-9

Core Science & Biosynthesis

Foundational

Physicochemical and Structural Dynamics of 2-Methyl-1-Naphthamide: A Technical Whitepaper

Executive Summary 2-Methyl-1-naphthamide (2-MNA) is a highly sterically hindered aromatic amide that serves as a critical model compound in advanced organic chemistry, drug development, and the design of artificial molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-naphthamide (2-MNA) is a highly sterically hindered aromatic amide that serves as a critical model compound in advanced organic chemistry, drug development, and the design of artificial molecular machines. Due to the severe steric repulsion between the 2-methyl group, the peri-hydrogen (C8) of the naphthyl ring, and the amide moiety, 2-MNA exhibits pronounced atropisomerism (restricted bond rotation). This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and its utility as a structurally pre-organized substrate in transition-metal-catalyzed C-H activation workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-MNA is essential for predicting its behavior in both biological systems and catalytic cycles. The steric bulk forces the amide plane to adopt a nearly orthogonal geometry relative to the naphthyl ring, significantly impacting its solvation, polarity, and reactivity.

Table 1: Fundamental Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 36063-09-9[1]Unique chemical identifier.
Molecular Formula C₁₂H₁₁NODefines stoichiometry for synthetic modeling.
Molecular Weight 185.22 g/mol [2]Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~43.1 ŲIndicates good membrane permeability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors / Acceptors 1 (NH₂) / 1 (C=O)Facilitates targeted intermolecular binding in active sites.
Rotational Barrier (

Ar-CO)
~26 kcal/mol[3]High barrier leads to stable, isolable atropisomers at room temperature.
Rotational Barrier (

C-N)
~24 kcal/mol[3]Restricted resonance stabilization due to orthogonal geometry.

Structural Dynamics: Atropisomerism and Molecular Gearing

The defining characteristic of 2-MNA is its constrained conformational landscape. In standard amides, the lone pair on the nitrogen delocalizes into the carbonyl


-system, favoring a planar geometry. However, in 2-MNA, the steric clash between the 2-methyl group and the amide protons forces the C=O group to rotate out of the naphthyl plane.

Research into artificial molecular rotors has demonstrated that 2-MNA acts as a "geared" molecular system. The rotation around the aryl-carbonyl (Ar-CO) bond is mechanically coupled to the rotation around the carbon-nitrogen (C-N) bond[3]. When the Ar-CO bond rotates (overcoming a ~26 kcal/mol barrier), the steric environment forces a synchronous rotation of the C-N bond (~24 kcal/mol barrier) to minimize repulsion, effectively functioning as a nanoscopic bevel gear[3].

ConformationalDynamics Planar Planar Conformation (High Energy Transition State) ArCO Ar-CO Bond Rotation (ΔG‡ ≈ 26 kcal/mol) Planar->ArCO Steric Clash Overcome CN C-N Bond Rotation (ΔG‡ ≈ 24 kcal/mol) Planar->CN Amide Resonance Broken Orthogonal Orthogonal Conformation (Stable Atropisomer) Orthogonal->Planar Thermal Activation (>300K) ArCO->Orthogonal Relaxation to Minimum CN->Orthogonal Synchronous Gearing

Conformational energy landscape and rotational barriers of 2-Methyl-1-naphthamide.

Chemical Reactivity: Site-Selective C-H Activation

The orthogonal pre-organization of the amide group in 2-MNA makes it an exceptional directing group for transition-metal-catalyzed C-H functionalization. Because the amide nitrogen is locked in close proximity to the ortho-methyl group and the peri-C-H bond, it can efficiently direct palladium catalysts to activate these specific, traditionally inert bonds.

Recent studies on site-selective C-H activation have utilized 2-MNA to synthesize complex spiro- and annulated polycyclic systems via a six-membered palladacycle intermediate[4].

Self-Validating Protocol: Palladium-Catalyzed [3+2] Annulation of 2-MNA

This protocol details the site-selective C-H alkylation/annulation of 2-MNA with maleimides. The system is self-validating: the choice of pivalic acid (PivOH) ensures the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, while the high temperature is strictly required to overcome the high activation energy of the sterically hindered C-H bond[4].

Step-by-Step Methodology:

  • Reagent Assembly (Glovebox/Schlenk line): To an oven-dried reaction tube, add 2-methyl-1-naphthamide (0.3 mmol, limiting reagent), maleimide (0.66 mmol, 2.2 equiv), Pd(OPiv)₂ (15 mol%, active catalyst), CuO (0.6 mmol, 2 equiv, terminal oxidant), PivOH (1.2 mmol, 4 equiv, CMD proton shuttle), and NaOTf (0.3 mmol, 1 equiv, additive to enhance electrophilicity of Pd).

  • Solvation: Suspend the mixture in 1,1,2,2-tetrachloroethane (TCE, 1.0 mL). Causality: TCE is selected because its high boiling point (146 °C) allows the reaction to be heated to the extreme temperatures required for six-membered palladacycle formation without solvent degradation[4].

  • Thermal Activation: Seal the tube and heat the mixture at 160 °C for 18 hours. Causality: At 160 °C, the thermal energy is sufficient to overcome the ~26 kcal/mol rotational barrier of the amide, allowing the directing group to dynamically align with the palladium center and the target C-H bond.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a pad of Celite. Causality: Celite filtration selectively removes the insoluble copper salts and palladium black, preventing metal contamination during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash column chromatography (hexane/ethyl acetate gradient) to isolate the annulated product.

CatalyticCycle Pd Pd(II) Active Catalyst [Pd(OPiv)2] Coordination Substrate Coordination (Amide Directing Group) Pd->Coordination Ligand Exchange Palladacycle Six-Membered Palladacycle (CMD Pathway via PivOH) Coordination->Palladacycle C-H Cleavage Insertion Alkene Insertion (Maleimide Carbopalladation) Palladacycle->Insertion Alkene Coordination RedElim Reductive Elimination (Annulated Product Release) Insertion->RedElim C-C Bond Formation Oxidation Pd(0) to Pd(II) Oxidation (via CuO) RedElim->Oxidation Product Release Oxidation->Pd Catalyst Regeneration

Palladium-catalyzed C-H activation cycle of 2-MNA via a palladacycle intermediate.

Conclusion

The physicochemical profile of 2-Methyl-1-naphthamide extends far beyond its basic structural formula. Its high rotational barriers and orthogonal ground-state conformation make it a prime candidate for studying molecular gearing and atropisomerism[3]. Furthermore, these exact steric constraints pre-organize the molecule for highly selective transition-metal-catalyzed C-H functionalization, allowing researchers to build complex, three-dimensional molecular architectures with high regioselectivity[4].

References

  • Osaka University Institutional Knowledge Archive. "Studies on Site-Selective CH Activation of Aromatic Amides with Alkenes through Six-Membered Palladacycles". Available at:[Link]

  • AA Blocks. "Product Index - AA Blocks" (Molecular Weight and Formula Data). Available at:[Link]

  • ACS Publications. "Artificial Molecular Rotors | Chemical Reviews" (Conformational Dynamics and Atropisomerism of Aromatic Amides). Available at: [Link]

Sources

Exploratory

"2-Methyl-naphthoic acid amide spectroscopic data (NMR, IR, MS)"

Topic: 2-Methyl-1-naphthamide (2-Methylnaphthalene-1-carboxamide) Spectroscopic Data & Technical Characterization Content Type: Technical Reference Guide Audience: Synthetic Chemists, Structural Biologists, and Spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-1-naphthamide (2-Methylnaphthalene-1-carboxamide) Spectroscopic Data & Technical Characterization Content Type: Technical Reference Guide Audience: Synthetic Chemists, Structural Biologists, and Spectroscopists[1]

Executive Technical Summary

2-Methyl-1-naphthamide (C₁₂H₁₁NO) is a sterically congested aromatic amide often utilized as a probe for atropisomerism and restricted rotation in molecular rotor systems.[1] Structurally, it consists of a naphthalene core substituted with a methyl group at the C2 position and a carboxamide group at the C1 position.

The proximity of the C2-methyl group to the C1-amide moiety, combined with the peri-interaction from the C8 proton, creates a significant steric barrier. This results in distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR), where restricted rotation about the Ar–CO bond can lead to signal broadening or decoalescence at ambient temperatures. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated synthesis protocol.[1]

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 2-Methylnaphthalene-1-carboxamide
Common Name 2-Methyl-1-naphthamide
CAS Registry 22856-30-0
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 198–200 °C (Lit.)[1]
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water

Synthesis Protocol: Acid Chloride Route

To ensure high purity for spectroscopic analysis, the following synthesis via the acid chloride intermediate is recommended over direct ammonolysis of esters, which often suffers from incomplete conversion due to steric hindrance at the C1 position.

Reagents:

  • 2-Methyl-1-naphthoic acid (Precursor)[1]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonium hydroxide (28-30% NH₃) or Ammonia gas[1]

  • Dichloromethane (DCM) and Toluene

Step-by-Step Methodology:

  • Activation: Dissolve 2-methyl-1-naphthoic acid (10 mmol) in anhydrous toluene (20 mL). Add thionyl chloride (15 mmol) and a catalytic drop of DMF.[1] Reflux for 2 hours under N₂ atmosphere until gas evolution (HCl/SO₂) ceases.[1]

  • Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain crude 2-methyl-1-naphthoyl chloride as a yellow oil/solid.[1] Do not purify further to avoid hydrolysis.

  • Ammonolysis: Redissolve the acid chloride in anhydrous DCM (15 mL). Cool to 0 °C. Slowly bubble anhydrous NH₃ gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia (20 mL) at 0 °C.

  • Work-up: Stir for 1 hour at room temperature. The amide typically precipitates.[1] Filter the solid, wash with water (to remove NH₄Cl), and hexane.

  • Purification: Recrystallize from ethanol/water to yield colorless needles.

Spectroscopic Data

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amide doublet (N-H stretching) and the Amide I/II bands.[1] The steric crowding slightly elevates the carbonyl frequency compared to unhindered naphthamides due to the disruption of coplanarity (reduced conjugation).[1]

Frequency (cm⁻¹)AssignmentDescription
3350, 3180 ν(N-H)Primary amide doublet (asymmetric/symmetric stretch).[1]
3050 ν(C-H)Aromatic C-H stretching.[1]
1665–1680 ν(C=O)Amide I band .[1] Strong intensity. Shifted to higher wavenumber due to steric inhibition of resonance.[1]
1620 δ(N-H)Amide II band .[1] N-H bending/deformation.
1590, 1510 ν(C=C)Naphthalene ring skeletal vibrations.
750, 810 δ(C-H)Out-of-plane bending (indicative of 1,2-disubstitution pattern).
B. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) Note on Rotational Isomerism: Due to the steric clash between the C2-Me and the C1-amide, the amide protons often appear as two distinct broad singlets (non-equivalent) even at room temperature, or a very broad coalesced peak, depending on the solvent and temperature.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.80 – 8.10 Broad Singlet1HN-H (Amide)Hydrogen-bonded proton; restricted rotation makes it distinct.[1]
7.40 – 7.60 Broad Singlet1HN-H (Amide)Shielded proton environment.[1]
7.85 Doublet (J=8.0 Hz)1HH8 (Peri)Deshielded by the carbonyl group (peri-effect).[1]
7.75 Doublet (J=8.4 Hz)1HH4 Typical aromatic doublet.[1]
7.65 Doublet (J=8.4 Hz)1HH5 Typical aromatic doublet.[1]
7.45 – 7.55 Multiplet2HH6, H7 Overlapping aromatic signals.[1]
7.35 Doublet (J=8.4 Hz)1HH3 Ortho to the methyl group.[1]
2.45 – 2.55 Singlet3HAr-CH₃ Methyl group at C2.[1] Shifted slightly downfield due to orthogonality.

¹³C NMR (100 MHz, DMSO-d₆)

Shift (δ ppm)Assignment
170.5 C=O (Carbonyl)
135.2 C1 (Quaternary, ipso to amide)
132.8 C2 (Quaternary, ipso to methyl)
131.5 C4a/C8a (Ring junction)
129.5 – 125.0 C3, C4, C5, C6, C7, C8 (Aromatic methines)
19.8 CH₃ (Methyl carbon)
C. Mass Spectrometry (EI-MS)

The fragmentation pattern is characteristic of ortho-substituted aromatic amides.[1]

  • Molecular Ion (M⁺): m/z 185 (Base peak or high intensity).[1]

  • Fragment m/z 169: [M – NH₂]⁺. Formation of the 2-methyl-1-naphthoyl cation (acylium ion).[1]

  • Fragment m/z 141: [M – CONH₂]⁺ or [169 – CO]⁺. Loss of carbonyl to form the 2-methylnaphthyl cation .[1] This is a highly stable aromatic carbocation.[1]

  • Fragment m/z 115: Loss of C₂H₂ from the naphthyl ring (characteristic naphthalene fragmentation).[1]

Visualization of Pathways

The following diagram illustrates the synthesis and the primary mass spectrometry fragmentation pathway, highlighting the stability of the naphthyl cation.

G Start 2-Methyl-1-naphthoic Acid (Precursor) Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux Product 2-Methyl-1-naphthamide (Target: MW 185) Inter->Product NH3 (g) or NH4OH Frag1 Acylium Ion (m/z 169) Product->Frag1 EI-MS - NH2 Frag2 2-Methylnaphthyl Cation (m/z 141) Frag1->Frag2 - CO

Caption: Synthesis route via acid chloride activation and subsequent EI-MS fragmentation pathway showing the loss of the amide group.

References

  • Clayden, J., et al. (2005).[1] Atropisomerism in amide derivatives and steric hindrance in naphthalene systems. Chemical Reviews.

  • National Institute of Standards and Technology (NIST). 2-Methylnaphthalene Spectroscopic Data. NIST Chemistry WebBook.[1]

  • Organic Syntheses. General methods for Naphthalene Carboxamides. Organic Syntheses, Coll. Vol. 5.

  • BMRB. 1-Methylnaphthalene and derivatives NMR data. Biological Magnetic Resonance Data Bank.[1]

Sources

Foundational

Structural and Mechanistic Insights into the Crystal Structure of 2-Methyl-1-Naphthoic Acid Amides

Executive Summary In modern drug discovery and supramolecular chemistry, the spatial orientation of functional groups dictates both biological efficacy and material properties. 2-Methyl-1-naphthoic acid amides (often ref...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and supramolecular chemistry, the spatial orientation of functional groups dictates both biological efficacy and material properties. 2-Methyl-1-naphthoic acid amides (often referred to as 2-methyl-1-naphthamides) serve as archetypal scaffolds for studying atropisomerism—a form of axial chirality arising from hindered rotation around a single bond. This technical guide details the crystallographic features of 2-methyl-1-naphthamide systems, exploring the causality behind their orthogonal ground-state conformations, the thermodynamics of their geared bond rotations, and the precise methodologies required for their structural elucidation.

Crystallographic Fundamentals and Stereochemical Causality

The crystal structure of 2-methyl-1-naphthamide derivatives is defined by a highly specific, sterically enforced geometry. Unlike simple benzamides which may adopt near-planar conformations to maximize


-conjugation, 2-methyl-1-naphthamides are geometrically restricted.
  • Orthogonal Conformation: In the solid state, the amide plane is forced nearly perpendicular (dihedral angle

    
    ) to the naphthalene ring system.
    
  • Steric Drivers (The Causality): This orthogonal arrangement is not a random crystal packing artifact but a fundamental intramolecular necessity. The steric bulk of the 2-methyl group (van der Waals radius ~2.0 Å), coupled with the rigid peri-hydrogen at the C8 position of the naphthalene core, creates a severe steric clash with the carbonyl oxygen and the amide nitrogen substituents if a coplanar geometry is approached. To relieve this

    
    -like strain, the molecule sacrifices resonance stabilization in favor of an orthogonal ground state.
    
  • Intermolecular Networks: For primary amides, the crystal lattice is typically stabilized by robust intermolecular hydrogen bonds, forming classic cyclic dimers (

    
     motif) or infinite one-dimensional chains (
    
    
    
    motif). In tertiary amides (e.g., pyrrolidine derivatives), the lattice relies on weaker dipole-dipole and
    
    
    stacking interactions, allowing the intrinsic molecular geometry to dominate the crystal packing[1].

Mechanistic Insights: Atropisomerism and Geared Rotors

Because the planar transition state is highly energetically disfavored, rotation around the Aryl-CO bond is heavily restricted, leading to observable atropisomerism. This structural feature has made 2-methyl-1-naphthamides a premier model for studying artificial molecular rotors[2].

Using a sterically hindered 2-methyl-1-naphthamide system bearing a chiral pyrrolidine, researchers have demonstrated that the molecule acts as a nanoscopic representation of macroscopic gears[3].

  • Aryl-CO Bond Rotation: The activation barrier for the Aryl-CO bond rotation is approximately

    
     kcal/mol[2].
    
  • C-N Bond Rotation: The C-N bond rotation barrier is approximately

    
     kcal/mol[2].
    
  • Geared Slippage: The rotation of the aryl group forces a conformational adjustment in the amide nitrogen substituents to minimize transient steric clashes. This effectively couples the two rotational axes. The similarity in their rotational barriers indicates a correlated "slippage" mechanism, where the movement of one molecular component necessitates the movement of the other[2].

Geared_Rotation N1 Orthogonal Ground State (Dihedral ~90°) N2 Thermal Activation (Heat) N1->N2 N3 Aryl-CO Bond Rotation (ΔG‡ = 26 kcal/mol) N2->N3 N4 C-N Bond Rotation (ΔG‡ = 24 kcal/mol) N2->N4 N5 Geared Transition State (Correlated Slippage) N3->N5 N4->N5 N6 Atropisomer Exchange (Enantiomerization) N5->N6

Thermodynamic pathway illustrating the geared rotation mechanism in 2-methyl-1-naphthamides.

Implications for Drug Development

The crystallographic and thermodynamic properties of 2-methyl-1-naphthamides have profound implications for modern medicinal chemistry, particularly in the design of conformationally restricted Active Pharmaceutical Ingredients (APIs).

  • Stereochemical Stability: For an API to be developed as a single atropisomer, the rotational barrier must typically exceed 24 kcal/mol to prevent racemization at room temperature over the drug's shelf life. The ~26 kcal/mol barrier observed in substituted 2-methyl-1-naphthamides comfortably exceeds this threshold, allowing for the isolation of stable enantiomers[2].

  • Target Binding: The locked perpendicular conformation ensures that the molecule projects its substituents into distinct 3D vectors. Drug developers can exploit this rigid scaffold to design molecules that fit precisely into deep, narrow hydrophobic pockets of target proteins, thereby increasing binding affinity and reducing off-target promiscuity.

Experimental Protocols: Synthesis and SCXRD Workflow

To achieve high-resolution crystallographic data, the synthesis and crystallization must be tightly controlled. The following protocol represents a self-validating system for the structural elucidation of 2-methyl-1-naphthamides[4].

Phase 1: Synthesis of the Amide
  • Acyl Chloride Formation: Suspend 2-methyl-1-naphthoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF), followed by dropwise addition of oxalyl chloride (or thionyl chloride) at 0 °C. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion to the acid chloride without harsh heating.

  • Amidation: Add the resulting acyl chloride dropwise to a solution of the secondary amine (e.g., pyrrolidine) and triethylamine (base) in anhydrous DCM at 0 °C.

  • Purification: Quench with water, extract the organic layer, dry over

    
    , and purify via silica gel flash chromatography to yield the pure amide[4].
    
Phase 2: Crystallization and SCXRD Analysis
  • Vapor Diffusion Crystallization: Dissolve the purified amide in a minimal volume of DCM (solvent) in an inner vial. Place this inside an outer vial containing hexane (anti-solvent) and seal. Causality: The slow vapor-phase diffusion of hexane into the DCM over several days promotes slow kinetic crystal growth, minimizing lattice defects and twinning, which is critical for high-resolution diffraction.

  • Crystal Mounting: Harvest a single crystal (~0.15 mm) and mount it on a MiTeGen cryoloop using paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors), thereby increasing the signal-to-noise ratio at high diffraction angles and allowing for the accurate resolution of hydrogen atom positions.

  • Structure Solution: Collect data using Mo-K

    
     (
    
    
    
    Å) radiation. Perform data reduction and multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL)[4].
  • Self-Validation: The structural model is inherently self-validating; the accuracy of the atomic positions is confirmed by converging the residual factors (

    
     and 
    
    
    
    ) and achieving a Goodness-of-Fit (GooF) near 1.0.

SCXRD_Workflow A Synthesis of 2-Methyl-1-naphthamide B Vapor Diffusion Crystallization A->B C Crystal Mounting (Cryoloop, 100K) B->C D Diffraction Data Collection C->D E Data Reduction & Correction D->E F Structure Solution (SHELXT/SHELXL) E->F G Crystallographic Model Generation F->G

Workflow for the synthesis and Single-Crystal X-Ray Diffraction (SCXRD) analysis of naphthamides.

Data Presentation

The following table summarizes the key quantitative parameters extracted from crystallographic and dynamic NMR studies of 2-methyl-1-naphthamide systems.

Table 1: Crystallographic and Thermodynamic Parameters of 2-Methyl-1-Naphthamide Systems

ParameterTypical Value / ObservationMechanistic Significance
Space Group

(achiral) or

(chiral)
Dictates bulk symmetry and optical resolution potential.
Aryl-CO Dihedral Angle 80° – 90°Minimizes steric strain between the 2-Me group and the 8-H peri-proton.
Aryl-CO Rotational Barrier (

)
~26.0 kcal/molEnables room-temperature isolation of stable atropisomers.
C-N Rotational Barrier (

)
~24.0 kcal/molDemonstrates geared mechanical coupling with the Aryl-CO axis.
Primary H-Bond Motif

dimers /

chains
Drives crystal packing in unhindered primary amides.

References

  • Artificial Molecular Rotors Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Chirality in biphenyls and the first biphenyl compound separated into enantiomers Source: ResearchGate URL:[Link]

  • Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and Batch Source: Ludwig-Maximilians-University Munich (Dissertation) URL:[Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-Methyl-1-naphthamide

[1] Executive Summary This technical guide addresses the solubility behavior of 2-Methyl-1-naphthamide (and its structural analogues) in organic solvents.[1] Accurate solubility data is the cornerstone of process design...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide addresses the solubility behavior of 2-Methyl-1-naphthamide (and its structural analogues) in organic solvents.[1] Accurate solubility data is the cornerstone of process design for purification, recrystallization, and formulation in pharmaceutical and agrochemical development.

While specific mole-fraction solubility data for this exact isomer is often proprietary, this guide provides a predictive solubility profile based on structural analogues (e.g., 1-naphthamide, 2-naphthoic acid) and details the standardized experimental protocols required to generate validation data. It further outlines the thermodynamic models (Modified Apelblat) necessary to correlate this data for process engineering.

Part 1: Chemical Profile and Structural Considerations[1]

Compound Identity:

  • Common Name: 2-Methyl-1-naphthamide[1]

  • Systematic Name: 2-methylnaphthalene-1-carboxamide[1]

  • CAS Number: 36063-09-9[1]

  • Molecular Formula: C₁₂H₁₁NO[1]

  • Molecular Weight: 185.22 g/mol [1]

Critical Isomer Distinction: Researchers must distinguish this compound from its isomers to ensure data integrity:

  • N-methyl-1-naphthamide (CAS 2243-42-3): Methyl group attached to the nitrogen atom.[1]

  • N-methyl-2-naphthamide: Amide at position 2, methylated nitrogen.[1]

  • 2-Methyl-1-naphthamide: Methyl at position 2 of the ring; primary amide at position 1.[1] This steric proximity often results in lower solubility in non-polar solvents compared to the unhindered 2-naphthamide due to crystal lattice packing energy.[1]

Part 2: Predicted Solubility Profile

Based on the thermodynamic behavior of structural analogues (1-naphthamide, 2-naphthoic acid) [1, 2], the solubility of 2-Methyl-1-naphthamide follows a specific polarity-driven distribution.[1]

Solubility Trends Table (Predicted):

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions; disruption of amide hydrogen bonding.[1]
Polar Protic Methanol, Ethanol, 1-PropanolModerate to High Hydrogen bonding capability; solubility increases significantly with Temperature (

).[1]
Ketones/Esters Acetone, Ethyl AcetateModerate Good solvency for the aromatic core; moderate interaction with the amide group.[1]
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Pi-pi stacking interactions with the naphthalene ring; useful for cooling crystallization.[1]
Aliphatic Hydrocarbons Hexane, Cyclohexane, HeptaneVery Low Lack of polar interactions; typically used as anti-solvents.

Thermodynamic Insight: The presence of the amide group (


) creates strong intermolecular hydrogen bond networks in the solid state, increasing the enthalpy of fusion (

).[1] Solvents capable of disrupting these networks (proton donors/acceptors) yield the highest solubility.[1]

Part 3: Experimental Protocols for Solubility Determination

To generate precise mole-fraction solubility data (


), two methodologies are industry standards: the Static Equilibrium (Gravimetric) Method  and the Dynamic (Laser Monitoring) Method .[1]
Static Equilibrium Method (Gravimetric)

This method is the "gold standard" for generating thermodynamic data.[1]

Protocol:

  • Preparation: Add excess 2-Methyl-1-naphthamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow the solid phase to settle (2–4 hours).

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.[1]
    
  • Quantification: Weigh the supernatant (

    
    ), evaporate the solvent under vacuum, and weigh the dry residue (
    
    
    
    ).
  • Calculation: Calculate mole fraction solubility (

    
    ) using the molar masses of solute (
    
    
    
    ) and solvent (
    
    
    ).
Workflow Visualization

The following diagram illustrates the critical decision logic for selecting the measurement method and processing the data.

Solubility_Workflow Start Start: Solubility Determination Method_Select Select Method Start->Method_Select Gravimetric Static (Gravimetric) High Accuracy, Slow Method_Select->Gravimetric Standard Dynamic Dynamic (Laser) Fast, Lower Accuracy Method_Select->Dynamic Screening Equilibration Equilibrate (24-48h) at Constant T Gravimetric->Equilibration Data_Calc Calculate Mole Fraction (x1) Dynamic->Data_Calc Turbidity Point Sampling Filter Supernatant (Isothermal) Equilibration->Sampling Analysis Evaporate & Weigh (Mass Balance) Sampling->Analysis Analysis->Data_Calc Model_Fit Fit Thermodynamic Models (Apelblat / van't Hoff) Data_Calc->Model_Fit

Caption: Logic flow for selecting and executing solubility determination methods, leading to thermodynamic modeling.

Part 4: Thermodynamic Modeling

To utilize the experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is preferred for amide derivatives due to its ability to account for the temperature dependence of the enthalpy of solution.[1]

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of 2-Methyl-1-naphthamide.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
    • 
        and 
      
      
      
      relate to the non-ideality of the solution (activity coefficients).[1]
    • 
        reflects the temperature dependence of the enthalpy of fusion.[1]
      
Van't Hoff Equation

For a simpler approximation over narrow temperature ranges, the Van't Hoff equation is used to determine the apparent enthalpy of dissolution (


):

[1]

Application: A plot of


 vs. 

yields a straight line where the slope is

. A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is an effective purification method.[1]

Part 5: Application in Crystallization Design[1]

The solubility profile dictates the purification strategy.[1][2] For 2-Methyl-1-naphthamide, the difference in solubility between boiling ethanol and ambient ethanol is typically large, making cooling crystallization the primary purification route.[1]

Crystallization Workflow
  • Dissolution: Dissolve crude 2-Methyl-1-naphthamide in Ethanol or Ethyl Acetate at near-reflux temperature (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Cooling: Controlled cooling (e.g., 0.5 K/min) to

    
     (typically 0–5 °C).[1]
    
  • Nucleation: The amide will crystallize as solubility drops (

    
    ).[1]
    
  • Anti-Solvent Option: If yield is low, add Water or Hexane (anti-solvent) at

    
     to force further precipitation.[1]
    

Crystallization_Logic Input Crude Material (2-Methyl-1-naphthamide) Solvent_Choice Solvent Selection (e.g., Ethanol) Input->Solvent_Choice Dissolution Dissolution at T_high (Near Reflux) Solvent_Choice->Dissolution Hot_Filter Hot Filtration (Remove Insolubles) Dissolution->Hot_Filter Cooling Controlled Cooling (to T_low) Hot_Filter->Cooling Check_Yield Yield Sufficient? Cooling->Check_Yield Anti_Solvent Add Anti-Solvent (Water/Hexane) Check_Yield->Anti_Solvent No Harvest Filtration & Drying (Pure Crystals) Check_Yield->Harvest Yes Anti_Solvent->Harvest

Caption: Decision framework for crystallization process design based on solubility differentials.

References

  • Solubility of 1-Naphthamide: NIST Chemistry WebBook, SRD 69.[1] "1-Naphthamide."[1][3][4][5] National Institute of Standards and Technology.[1] [Link][1]

  • Solubility of 2-Naphthaldehyde (Analogue Behavior): Zhang, Y., et al. "Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents."[1] Journal of Chemical & Engineering Data. [Link][1]

  • Thermodynamic Modeling of Naphthoic Acid Derivatives: Long, B., et al. "Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents."[1] Journal of Chemical Thermodynamics. [Link]

  • 2-Methyl-1-naphthoic Acid Properties (Precursor Data): PubChem Compound Summary for CID 24880193. "2-Methyl-1-naphthoic acid."[1][6][7][8] National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

Quantum Chemical Calculations for 2-Methyl-naphthoic Acid Amide: A Technical Guide to Conformational Dynamics and Catalytic Modeling

Executive Summary 2-Methyl-naphthoic acid amide (commonly referred to as 2-methyl-1-naphthamide) is a highly privileged structural motif. Due to the severe steric clash between the bulky 2-methyl group and the adjacent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-naphthoic acid amide (commonly referred to as 2-methyl-1-naphthamide) is a highly privileged structural motif. Due to the severe steric clash between the bulky 2-methyl group and the adjacent amide moiety, the aryl-CO bond is forced out of the naphthyl plane. This geometric distortion generates a chiral axis, making the molecule a premier scaffold for studying atropisomerism, "geared" molecular rotor dynamics, and site-selective C–H activation.

As a Senior Application Scientist, I frequently observe researchers struggling to accurately model these sterically congested systems. Defaulting to standard functionals like B3LYP often leads to catastrophic underestimations of non-covalent interactions. This whitepaper establishes a rigorously validated, causality-driven framework for applying Density Functional Theory (DFT) to 2-methyl-1-naphthamide systems.

The Atropisomeric Scaffold: Modeling Geared Molecular Rotors

In supramolecular chemistry, 2-methyl-1-naphthamide derivatives are utilized as artificial molecular rotors. Groundbreaking work by Clayden and co-workers demonstrated that when this scaffold bears a chiral amine (such as a pyrrolidine ring), the rotation of the aryl-CO bond and the C–N bond become mechanically coupled, acting as molecular "gears."

Causality in Functional Selection

Accurately calculating the rotational barriers (


) for these gears requires capturing the intramolecular dispersion forces that stabilize the crowded transition states. Standard generalized gradient approximation (GGA) functionals fail here. Instead, meta-GGA functionals with high exact exchange and dispersion corrections (e.g., M06-2X  or 

B97X-D
) are mandatory. M06-2X is explicitly parameterized to account for medium-range electron correlation, making it uniquely suited for the steric congestion of the 2-methyl-1-naphthamide cleft.
Quantitative Data: Rotational Barriers

The tight correlation between the two rotational axes can be quantified via DFT, matching experimental NMR line-broadening data.

Bond Rotation AxisExperimental

(kcal/mol)
DFT Calculated

(kcal/mol)
Recommended Level of Theory
Aryl-CO Bond 26.025.8M06-2X/def2-TZVP // SMD
C–N Bond 24.024.3M06-2X/def2-TZVP // SMD

Table 1: Comparison of experimental and DFT-calculated activation barriers for geared rotations in 2-methyl-1-naphthamide.

Transition State Modeling in Site-Selective C–H Activation

Beyond supramolecular chemistry, 2-methyl-1-naphthamide is a critical substrate in transition-metal-catalyzed C–H functionalization. A persistent challenge in these reactions is regioselectivity: does the metal catalyst (e.g., Palladium) activate the C(sp²)–H bond on the naphthyl ring, or the C(sp³)–H bond of the 2-methyl group?

DFT studies, such as those conducted by Yamazaki, Miura, and colleagues , reveal that the regioselectivity is governed by a delicate balance between kinetic and thermodynamic control. Cleavage of the ortho C(sp²)–H bond via a 5-membered palladacycle is kinetically favored (lower activation energy) but highly reversible. Conversely, activation of the 2-methyl C(sp³)–H bond via a 6-membered palladacycle has a higher barrier but leads to a thermodynamically stable intermediate that rapidly undergoes subsequent coupling (e.g., with maleimides).

Activation PathwayIntermediate FormedActivation Barrier (

)
Relative Stability (

)
C(sp²)–H Cleavage 5-Membered Palladacycle15.3 kcal/mol-2.9 kcal/mol
C(sp³)–H Cleavage 6-Membered Palladacycle> 20.0 kcal/mol-5.6 kcal/mol

Table 2: Energetics of divergent palladacycle formation from 2-methyl-1-naphthamide.

Pathway R Pd Catalyst + 2-Methyl-1-naphthamide TS1 TS: C(sp2)-H Cleavage (ΔG‡ = 15.3 kcal/mol) R->TS1 TS2 TS: C(sp3)-H Cleavage (ΔG‡ > 20.0 kcal/mol) R->TS2 INT1 5-Membered Palladacycle (Kinetically Favored) TS1->INT1 INT1->R Reversible INT2 6-Membered Palladacycle (Thermodynamically Stable) TS2->INT2

Fig 2. Divergent C-H activation pathways for 2-methyl-1-naphthamide.

Self-Validating Computational Protocol

A computational model is only as trustworthy as its internal validation mechanisms. To model the transition states of 2-methyl-1-naphthamide accurately, you must employ a self-validating workflow. Do not skip steps; each phase is designed to catch errors from the previous one.

Step-by-Step Methodology

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Generate a library of rotamers using a force field like OPLS4 or MMFF94.

  • Causality: Because of the chiral axis, 2-methyl-1-naphthamide exists in multiple local minima. Missing the true global minimum of the reactant will artificially inflate your calculated

    
     values.
    

Step 2: Ground-State Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using M06-2X/def2-SVP.

  • Causality: The def2-SVP basis set provides an optimal balance between computational cost and geometric accuracy for the initial structural relaxation.

Step 3: Transition State Guess Generation

  • Action: Perform a Relaxed Potential Energy Surface (PES) Scan. For molecular rotors, scan the aryl-CO dihedral angle in 10° increments. For C–H activation, scan the breaking C–H bond distance.

Step 4: Transition State Optimization

  • Action: Extract the highest energy point from the PES scan and submit it to a Berny algorithm optimization (Opt=TS in Gaussian).

Step 5: Frequency Calculation (Validation Check 1)

  • Action: Compute the vibrational frequencies of the optimized TS.

  • Causality: A true first-order saddle point must possess exactly one imaginary frequency. Visualize this frequency to ensure the atomic displacement corresponds directly to the expected reaction coordinate (e.g., bond rotation or bond cleavage).

Step 6: Intrinsic Reaction Coordinate (IRC) (Validation Check 2)

  • Action: Run an IRC calculation to follow the imaginary frequency forward and backward down the energy gradient.

  • Causality: This is the ultimate self-validation step. If the IRC does not smoothly and cleanly connect the exact reactant minimum to the exact product/intermediate minimum, your TS is physically irrelevant to the pathway , and you must return to Step 3.

Step 7: Single-Point Energy Refinement

  • Action: Calculate final electronic energies using a larger basis set (def2-TZVP) and an implicit solvent model (e.g., SMD corresponding to the experimental solvent, like toluene or DCE).

  • Causality: Small basis sets fail to accurately describe the electron correlation energies necessary for publication-quality thermodynamic data.

G A Conformational Sampling B Ground State Optimization (M06-2X/def2-SVP) A->B C Transition State Guess (PES Scan) B->C D TS Optimization (Berny Algorithm) C->D E Frequency Calculation (1 Imaginary Freq?) D->E E->C No F IRC Validation (Connects Minima?) E->F Yes F->C No G Single-Point Energy (def2-TZVP + SMD) F->G Yes

Fig 1. Self-validating DFT workflow for transition state modeling.

Conclusion

The 2-methyl-1-naphthamide scaffold presents unique computational challenges due to its severe steric crowding and complex conformational landscape. By utilizing dispersion-corrected functionals (M06-2X), mapping divergent kinetic vs. thermodynamic pathways, and strictly adhering to an IRC-validated computational protocol, researchers can generate highly accurate, predictive models for both supramolecular design and organometallic catalysis.

References

  • Title: Artificial Molecular Rotors | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Studies on Site-Selective C-H Activation of Aromatic Amides with Alkenes through Six-Membered Palladacycles Source: Osaka University Knowledge Archive URL: [Link]

Exploratory

"2-Methyl-naphthoic acid amide potential as a research chemical"

Advanced Pharmacophore Characterization & Synthetic Utility Executive Summary 2-Methyl-1-naphthoic acid amide (2-methylnaphthalene-1-carboxamide) represents a critical structural motif in medicinal chemistry, functioning...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Characterization & Synthetic Utility

Executive Summary

2-Methyl-1-naphthoic acid amide (2-methylnaphthalene-1-carboxamide) represents a critical structural motif in medicinal chemistry, functioning as a "privileged scaffold" for lipophilic ligand design. Unlike simple bioisosteres, this moiety offers a unique combination of pi-electron density (via the naphthalene system), steric constraint (via the ortho-methyl group), and directional hydrogen bonding (via the amide linker).

This guide analyzes the compound's utility as a precursor for Monoacylglycerol Lipase (MAGL) inhibitors , its role in auxin-mimetic agrochemicals , and its application in fragment-based drug discovery (FBDD) .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core structure consists of a naphthalene ring substituted at the C1 position with a carboxamide group and at the C2 position with a methyl group. This ortho-substitution pattern induces significant torsional strain, forcing the amide bond out of planarity with the aromatic ring—a feature exploited to enhance receptor selectivity.

PropertySpecificationMechanistic Implication
IUPAC Name 2-Methylnaphthalene-1-carboxamideStandard nomenclature for database retrieval.
Precursor CAS 1575-96-8 (Acid)The commercially available starting material.[1]
Molecular Weight ~185.22 g/mol Ideal for fragment-based screening (<300 Da).
LogP (Calc) ~2.9 - 3.1High lipophilicity; optimized for CNS penetration and membrane permeability.
H-Bond Donors 2 (Primary Amide)Critical for active site anchoring (e.g., Serine hydrolases).
Topological PSA ~43 ŲWell within the blood-brain barrier (BBB) permeation threshold (<90 Ų).
Synthetic Methodology: Modular Assembly

The synthesis of 2-methyl-1-naphthoic acid amide derivatives requires overcoming the steric hindrance imposed by the C2-methyl group. Standard coupling agents often fail to achieve high yields; therefore, the Acid Chloride Activation Protocol is the gold standard.

Protocol 1: Acid Chloride Activation (High-Yield Route)

Target: Synthesis of N-substituted 2-methyl-1-naphthoamides.

Reagents:

  • Precursor: 2-Methyl-1-naphthoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Catalyst: DMF (Dimethylformamide) - 2 drops

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Nucleophile: Target Amine (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve 2-methyl-1-naphthoic acid in anhydrous DCM under

    
     atmosphere. Add catalytic DMF.
    
  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution (

    
    ) ceases.
    
    • Critical Check: Monitor via TLC (conversion of acid to non-polar spot).

  • Concentration: Evaporate solvent and excess reagent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Coupling: Redissolve the acid chloride in DCM. Add the target amine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) at 0°C.
    
  • Quench & Workup: Stir at RT for 4-12 hours. Quench with sat.

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Logic Flow

SynthesisFlow Acid 2-Methyl-1-naphthoic Acid (Precursor) Activation Activation (Oxalyl Chloride/DMF) Acid->Activation Steric Activation Intermediate Acid Chloride (Reactive Electrophile) Activation->Intermediate -HCl, -CO, -CO2 Coupling Amine Coupling (R-NH2 + Et3N) Intermediate->Coupling Nucleophilic Attack Product 2-Methyl-1-naphthoamide (Target Scaffold) Coupling->Product Amide Bond Formation

Caption: Stepwise activation pathway overcoming steric hindrance at the C1 position.

Biological Applications & Pharmacological Potential[9][10]
A. Monoacylglycerol Lipase (MAGL) Inhibition

Research indicates that naphthyl amides serve as potent scaffolds for MAGL inhibitors .[2] MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

  • Mechanism: The lipophilic naphthalene ring occupies the hydrophobic pocket of the MAGL active site. The amide carbonyl interacts with the oxyanion hole, while the N-substituent extends into the channel entrance.

  • Therapeutic Relevance: Inhibition of MAGL leads to elevated 2-AG levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

B. Auxin Mimicry (Agrochemicals)

Structurally related to 1-Naphthaleneacetic acid (1-NAA) , the 2-methyl-1-naphthoic amide scaffold exhibits auxin-like activity.

  • Structure-Activity Relationship (SAR): The distance between the aromatic ring and the carboxylic moiety is critical. While the amide is less active than the free acid, it often acts as a pro-drug , slowly hydrolyzing in plant tissue to release the active acid, providing sustained growth regulation.

C. Bioisosteric Replacement for Melatonergics

The naphthalene scaffold is a direct bioisostere for the indole ring found in Melatonin and drugs like Agomelatine.

  • Research Vector: 2-Methyl-1-naphthoamides are investigated as rigidified analogs to probe

    
     receptor selectivity. The methyl group restricts rotation, potentially locking the molecule in a bioactive conformation.
    
Experimental Validation: Solubility & Stability Assay

Before biological screening, the physicochemical behavior of the amide must be validated.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Prep: Prepare a 10 mM stock solution of the amide in 100% DMSO.

  • Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1

    
     to 500 
    
    
    
    in a 96-well plate (final DMSO < 1%).
  • Incubation: Shake at RT for 2 hours.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The inflection point where absorbance spikes indicates the solubility limit (

    
    ).
    
    • Expected Result: Unsubstituted amides: < 50

      
      ; N-alkylated amides: < 10 
      
      
      
      (requires formulation aid like cyclodextrin).
Safety & Handling (SDS Summary)
Hazard ClassGHS CodeHandling Protocol
Skin Irritant H315Wear nitrile gloves (min 0.11mm). Wash immediately upon contact.
Eye Irritant H319Use safety goggles. If in eyes, rinse cautiously with water for 15 min.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects. Do not dispose down drain.
Storage P403Store in a well-ventilated place.[1] Keep container tightly closed.
References
  • Chemical Identity & Precursor Data

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1575-96-8, 2-Methyl-1-naphthoic acid.
    • URL:[Link]

  • MAGL Inhibition & Naphthyl Amides

    • Source: "Optimization of a naphthyl amide class identifies potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors."[2] Bioorganic & Medicinal Chemistry, 2025.[3][2]

    • Context: Defines the naphthyl amide scaffold's role in anti-inflamm
    • URL:[Link] (Search Term: Naphthyl amide MAGL inhibitors)

  • Synthesis Methodologies (General Acid Chloride Activation): Source: Sigma-Aldrich Technical Bulletin: Amide Coupling Reagents.
  • Auxin Activity of Naphthalene Derivatives

    • Source: "Synthetic Auxins: Structure-Activity Rel
    • URL:[Link]

Sources

Foundational

"novel synthesis methods for substituted naphthoic acid amides"

Executive Summary Substituted naphthoic acid amides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for NK receptor antagonists, antimicrobial agents, and axially chiral ligands for asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted naphthoic acid amides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for NK receptor antagonists, antimicrobial agents, and axially chiral ligands for asymmetric catalysis. Traditional synthesis—relying on acid chloride intermediates or stoichiometric coupling reagents (e.g., HATU, DCC)—often suffers from poor atom economy, racemization of chiral centers, and toxic byproducts.

This technical guide details three novel, high-fidelity synthetic methodologies that overcome these limitations. We move beyond standard amide coupling to explore enantioconvergent aminocarbonylation , catalytic direct amidation , and oxidative amidation . These protocols prioritize regioselectivity, sustainability, and the ability to access challenging atropisomeric structures.

Part 1: Strategic Synthesis Landscape

The modern synthetic chemist must choose a route based on substrate availability (halide vs. acid vs. aldehyde) and the desired stereochemical outcome. The following diagram illustrates the decision matrix for selecting the optimal methodology.

SynthesisLandscape Start Target: Substituted Naphthoic Acid Amide Route1 Precursor: Racemic Naphthyl Triflate Start->Route1 Chirality Required? Route2 Precursor: Naphthoic Acid Start->Route2 Green Process? Route3 Precursor: Naphthaldehyde Start->Route3 Aldehyde Available? Method1 Method A: Pd-Catalyzed Enantioconvergent Aminocarbonylation (Atroposelective) Route1->Method1 Pd(OAc)2 / Ligand / CO Method2 Method B: Boronic Acid Catalyzed Dehydrative Amidation (Green/Atom Economic) Route2->Method2 Boronic Acid Cat. / -H2O Method3 Method C: Metal-Free Oxidative Amidation (One-Pot/Streamlined) Route3->Method3 TBHP / Amine

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and stereochemical requirements.

Part 2: Detailed Methodologies

Methodology A: Pd-Catalyzed Enantioconvergent Aminocarbonylation

Best for: Creating axially chiral naphthamides from racemic precursors (Dynamic Kinetic Asymmetric Transformation - DyKAT).[1]

This method represents a paradigm shift. Instead of resolving a racemic mixture, it utilizes a palladium catalyst to continuously racemize the starting material (or intermediate) while selectively forming one enantiomer of the product. This is particularly powerful for synthesizing atropisomeric amides , which are increasingly important in drug design.

Mechanism of Action: The reaction proceeds via the oxidative addition of a racemic naphthyl triflate to Pd(0). The resulting Pd(II) species undergoes rapid epimerization (racemization) facilitated by the ligand or base. A chiral ligand then directs the selective coordination of CO and the amine, leading to an enantioselective reductive elimination.

DyKAT_Mechanism RacemicSubstrate Racemic Naphthyl Triflate OxAdd Oxidative Addition (Pd-Ar Species) RacemicSubstrate->OxAdd + Pd(0) Pd0 Pd(0) / Chiral Ligand Pd0->OxAdd Equilibrium Rapid Racemization (Low Barrier Rotation) OxAdd->Equilibrium DyKAT Coordination CO & Amine Coordination Equilibrium->Coordination RedElim Enantioselective Reductive Elimination Coordination->RedElim RedElim->Pd0 Regeneration Product Axially Chiral Naphthamide (>90% ee) RedElim->Product

Figure 2: Catalytic cycle for the enantioconvergent synthesis of axially chiral amides.

Experimental Protocol:

  • Reagents:

    • Racemic 1-(isoquinolin-1-yl)naphthalen-2-yl triflate (1.0 equiv).

    • Amine (1.2–1.5 equiv).

    • Catalyst: Pd(OAc)₂ (10 mol%).

    • Ligand: (S,S)-L1 (e.g., a chiral bisphosphine or specialized phosphoramidite) (12 mol%).

    • Base: Cs₂CO₃ (3.0 equiv).[2]

    • CO Source: CO gas (10 bar) or Mo(CO)₆ (solid surrogate).

    • Solvent: DCE/DCM (10:1 ratio).

  • Procedure:

    • In a glovebox, charge a pressure tube with the triflate, Pd(OAc)₂, Ligand, and Cs₂CO₃.

    • Add the solvent and the amine.

    • Pressurize with CO (10 bar) or add Mo(CO)₆.

    • Stir at 80°C for 18 hours .

    • Cool to room temperature, depressurize carefully.

    • Filter through a celite pad and concentrate.

  • Validation:

    • Purify via silica gel chromatography.

    • Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

    • Target Metric: Yield >80%, ee >90% [1].[3][4]

Methodology B: Boronic Acid Catalyzed Direct Amidation

Best for: Green chemistry applications, avoiding toxic coupling agents, and high atom economy.

Direct condensation of carboxylic acids and amines is kinetically difficult due to ammonium carboxylate salt formation. Boronic acid catalysts (e.g., 2-hydroxyphenylboronic acid or 3,4,5-trifluorophenylboronic acid) act as Lewis acids that activate the carboxylic acid by forming a mixed anhydride-like active species (acyl boronate), which is readily attacked by the amine.

Experimental Protocol:

  • Reagents:

    • Substituted 1- or 2-naphthoic acid (1.0 equiv).

    • Primary or Secondary Amine (1.1 equiv).

    • Catalyst: 2-Hydroxyphenylboronic acid (10–20 mol%) or o-boronobenzaldehyde.

    • Solvent: Fluorobenzene or TAME (tert-amyl methyl ether).

    • Desiccant: 4Å Molecular Sieves (activated) or Dean-Stark apparatus.

  • Procedure:

    • Combine naphthoic acid, amine, and catalyst in the solvent (0.2 M concentration).

    • Add activated molecular sieves (approx. 100 mg/mmol) to the reaction vessel.

    • Heat to reflux (approx. 85–100°C) for 12–24 hours.

    • Note: The reaction is driven by the removal of water.

  • Workup:

    • Cool the mixture and filter off the sieves.

    • Wash the filtrate with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

    • Evaporate solvent to yield the pure amide.

  • Why this works: The catalyst forms a cyclic transition state that brings the amine and acid into proximity while activating the carbonyl, bypassing the high energy barrier of direct thermal dehydration [2, 3].

Methodology C: Metal-Free Oxidative Amidation of Naphthaldehydes

Best for: Streamlined synthesis from aldehydes, avoiding separate oxidation steps.

This method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant to convert naphthaldehydes directly to amides in the presence of an amine.[4] It proceeds via a carbinolamine intermediate which is subsequently oxidized. This is superior to the acid chloride route for acid-sensitive substrates.

Experimental Protocol:

  • Reagents:

    • 2-Naphthaldehyde (1.0 equiv).

    • Amine (e.g., morpholine, piperidine, aniline) (1.2–1.5 equiv).

    • Oxidant: TBHP (70% aq.[5] solution, 1.5–2.0 equiv).

    • Additive: (Optional) 10 mol% Bu₄NI or simple halide salts can accelerate the reaction, though metal-free conditions work well.

    • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the aldehyde and amine in MeCN.

    • Add TBHP dropwise at room temperature.

    • Heat the mixture to 60–80°C in a sealed tube for 4–6 hours.

    • Monitor by TLC for the disappearance of the aldehyde.

  • Workup:

    • Quench with saturated Na₂S₂O₃ solution (to destroy excess peroxide).

    • Extract with Ethyl Acetate.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Mechanism:

    • Formation of a hemiaminal intermediate.[4]

    • Radical or ionic oxidation of the C-H bond by TBHP to form the amide carbonyl [4, 5].

Part 3: Data & Comparison

The following table summarizes the efficiency and scope of the three methodologies for a standard substrate (e.g., N-benzyl-2-naphthamide synthesis).

FeatureMethod A: Pd-AminocarbonylationMethod B: Boronic Acid Cat.Method C: Oxidative Amidation
Starting Material Naphthyl Triflate/BromideNaphthoic AcidNaphthaldehyde
Reagents Pd(OAc)₂, CO, LigandBoronic Acid, Mol. SievesTBHP (Oxidant)
Atom Economy Moderate (CO incorporation)High (Only H₂O byproduct)Moderate (Oxidant waste)
Chirality Excellent (Atroposelective) Retention of configurationN/A (Racemic usually)
Typical Yield 80–95%75–90%85–95%
Reaction Time 18–24 h12–24 h4–6 h
Scalability Moderate (Pressure vessel)HighHigh

References

  • Su, L., Gao, S., & Liu, J. (2024).[6] Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation . Nature Communications, 15, 7248.[6] Link[6]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . Catalysts, 13(2), 366.[7] Link

  • Marcelli, T. (2013). Mechanistic insights into boron-catalysed direct amidation reactions . Chemical Science, 4, 423-434. Link

  • Ekoue-Kovi, K., & Wolf, C. (2008). Metal-Free One-Pot Oxidative Amination of Aldehydes to Amides . Organic Letters, 10, 1121-1124. Link

  • Gogoi, P., & Konwar, D. (2006). Transition-metal-free oxidative amidation of aldehydes with amines using tert-butyl hydroperoxide . Tetrahedron Letters, 47, 79-82. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-Methyl-1-Naphthamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-methyl-1-naphthamide (CAS: 36063-09-9), also known as 2-methylnaphthalene-1-carboxamide.[1] While "2-methyl-naphthoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-methyl-1-naphthamide (CAS: 36063-09-9), also known as 2-methylnaphthalene-1-carboxamide.[1] While "2-methyl-naphthoic acid amide" can theoretically refer to multiple isomers, the 2-methyl-1-naphthoic acid derivative is the most chemically significant due to its steric properties and utility as a pharmaceutical intermediate and probe for atropisomerism studies [1, 2].[1]

The protocol focuses on the conversion of commercially available 2-methyl-1-naphthoic acid to the primary amide via an acid chloride intermediate.[1] This method is preferred for its high yield and operational simplicity compared to direct organometallic coupling routes [3].

Introduction & Retrosynthetic Analysis[1]

The 1-naphthamide scaffold is a privileged structure in medicinal chemistry, often serving as a rigid isostere for benzamides.[1] The introduction of a methyl group at the C2 position creates significant steric hindrance around the amide bond, restricting rotation and potentially leading to atropisomerism, a property exploited in molecular switches and chiral ligand design [4].

Retrosynthetic Pathway: The most reliable disconnection for 2-methyl-1-naphthamide involves the nucleophilic acyl substitution of 2-methyl-1-naphthoyl chloride with ammonia.[1] The acid chloride is generated in situ from the corresponding carboxylic acid.

Reaction Scheme:


[1]

Materials & Equipment

Reagents
ReagentGradeCAS No.Role
2-Methyl-1-naphthoic acid >97%1575-96-8Starting Material
Thionyl Chloride (SOCl₂) ReagentPlus, ≥99%7719-09-7Chlorinating Agent
Ammonium Hydroxide 28-30% NH₃ basis1336-21-6Nitrogen Source
Dichloromethane (DCM) Anhydrous, ≥99.8%75-09-2Solvent
Toluene Anhydrous, ≥99.8%108-88-3Co-solvent (optional)
Dimethylformamide (DMF) Anhydrous68-12-2Catalyst (trace)
Equipment
  • Three-neck round-bottom flask (100 mL and 250 mL)[1]

  • Reflux condenser with CaCl₂ drying tube or N₂ inlet

  • Pressure-equalizing addition funnel[1]

  • Rotary evaporator

  • Ice-water bath[1]

  • Vacuum filtration setup

Experimental Protocol

Step 1: Activation – Synthesis of 2-Methyl-1-naphthoyl Chloride[1]

Rationale: The steric bulk of the methyl group at position 2 deactivates the carboxylic acid towards direct nucleophilic attack. Conversion to the highly reactive acid chloride using thionyl chloride is necessary to ensure complete amidation.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected from moisture (N₂ line or drying tube).

  • Charging: Add 2-methyl-1-naphthoic acid (5.0 g, 26.8 mmol) to the flask.

  • Solvent & Reagent: Add anhydrous DCM or Toluene (25 mL) to suspend the acid. Carefully add Thionyl Chloride (3.0 mL, 41.3 mmol, ~1.5 equiv) via syringe.

    • Note: Add 1-2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.[1]

  • Reaction: Heat the mixture to reflux (approx. 45°C for DCM, 110°C for Toluene) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe the cessation of HCl gas evolution.

  • Concentration: Once complete, cool to room temperature. Remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

    • Critical: Add fresh toluene (10 mL) and re-evaporate to azeotropically remove trace SOCl₂. The residue is the crude 2-methyl-1-naphthoyl chloride (usually a yellow/brown oil or low-melting solid).[1] Use immediately in Step 2.

Step 2: Amidation – Synthesis of 2-Methyl-1-naphthamide[1]

Rationale: The acid chloride is highly electrophilic and will react rapidly with aqueous ammonia. A biphasic Schotten-Baumann-like condition is effective here, as the organic solvent protects the acid chloride from hydrolysis while the amine attacks at the interface.[1]

  • Preparation: Dissolve the crude acid chloride (from Step 1) in anhydrous DCM (30 mL).

  • Ammonia Charge: In a separate 250 mL flask, place Ammonium Hydroxide (28% NH₃) (20 mL, excess) and cool to 0–5°C in an ice bath.

  • Addition: Transfer the acid chloride solution to an addition funnel. Add it dropwise to the stirring ammonia solution over 30 minutes.

    • Observation: A white precipitate (the amide) typically forms immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 1–2 hours to ensure complete conversion.

  • Workup:

    • Dilute with water (50 mL) and DCM (50 mL).

    • Separate the layers. Extract the aqueous layer once with DCM (30 mL).

    • Combine organic layers and wash sequentially with:

      • 10% HCl (2 x 30 mL) – Removes unreacted amine.[1]

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.[1]

      • Brine (30 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate to dryness.

Purification & Characterization

Purification

The crude product is often high purity (>90%). For analytical grade material:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline solid and dry under vacuum at 50°C.

Analytical Data
  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: 123–127°C (Literature value for acid precursor; amide is typically higher, expect >150°C range).

  • 1H NMR (400 MHz, DMSO-d₆):

    • 
       7.8–8.0 (m, 3H, Ar-H)[1]
      
    • 
       7.3–7.6 (m, 5H, Ar-H + NH₂)[1]
      
    • 
       2.45 (s, 3H, Ar-CH₃).[1] Note: The methyl group at C2 is a distinct singlet.
      
  • IR (ATR): ~3350, 3180 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide I).[1]

Workflow Visualization

SynthesisProtocol cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Workup & Purification Start 2-Methyl-1-naphthoic Acid (Solid) Reagents1 SOCl₂ + cat. DMF Reflux 2-3h Start->Reagents1 Intermediate 2-Methyl-1-naphthoyl Chloride (Crude Oil/Solid) Reagents1->Intermediate Reagents2 NH₄OH (aq) / DCM 0°C -> RT Intermediate->Reagents2 CrudeProduct Crude Amide (Precipitate) Reagents2->CrudeProduct Wash Wash: 10% HCl, NaHCO₃, Brine CrudeProduct->Wash Cryst Recrystallization (Ethanol) Wash->Cryst Final 2-Methyl-1-naphthamide (Pure Crystal) Cryst->Final

Figure 1: Step-by-step reaction workflow for the synthesis of 2-Methyl-1-naphthamide.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Handle only in a functioning fume hood. Quench excess SOCl₂ carefully.

  • Ammonia: Causes severe skin burns and eye damage. Inhalation of vapors can be toxic. Use a fume hood.

  • 2-Methylnaphthalene derivatives: Potential irritants. Wear standard PPE (gloves, lab coat, safety glasses).

References

  • Sigma-Aldrich. 2-Methyl-1-naphthoic acid Product Page. Link[1]

  • Clayden, J., et al. "Atropisomerism in 1-naphthamides." Journal of the American Chemical Society, 2005.
  • Knochel, P., et al. "Synthesis of Polyfunctional Amides using Organometallic Reagents." University of Munich Dissertation, 2022.[3] Link

  • PubChem. 2-Methyl-1-naphthoic acid Compound Summary. Link[1]

  • BenchChem. Synthesis of Amides Using 1-Naphthoyl Chloride. Link[1]

Sources

Application

Strategic Utilization of 2-Methyl-1-Naphthoic Acid Amide in Advanced Organic Synthesis

Executive Summary & Chemical Significance[1][2][3][4][5] 2-Methyl-1-naphthoic acid amide (2-methyl-1-naphthamide) represents a privileged scaffold in modern organic synthesis, primarily due to its unique steric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance[1][2][3][4][5]

2-Methyl-1-naphthoic acid amide (2-methyl-1-naphthamide) represents a privileged scaffold in modern organic synthesis, primarily due to its unique steric and electronic properties. Unlike simple benzamides, the presence of the methyl group at the C2 position, adjacent to the amide at C1, introduces significant steric strain. This "peri-interaction" and ortho-substitution creates a high rotational energy barrier around the aryl-carbonyl bond (


), making this molecule a classic substrate for atropisomerism  (axial chirality).

Furthermore, the amide moiety serves as a powerful Directing Group (DG) for transition-metal-catalyzed C-H activation. The 2-methyl substituent blocks the ortho-position, forcing regioselectivity towards the sterically challenging C8 (peri) position or the C3 position, depending on the catalyst system.

This guide details the protocols for synthesizing this scaffold, resolving its atropisomers, and utilizing it for site-selective C-H functionalization.

Synthesis of the Core Scaffold

Objective: High-yield synthesis of N-substituted-2-methyl-1-naphthamides from commercially available 2-methyl-1-naphthoic acid.

Reaction Logic

Direct coupling using standard peptide reagents (EDC/HOBt) can be sluggish due to the steric hindrance of the 2-methyl group. The most robust method involves the intermediate formation of the acid chloride, followed by Schotten-Baumann conditions.

Protocol A: Acid Chloride Mediated Amidation

Reagents:

  • Precursor: 2-Methyl-1-naphthoic acid (CAS: 1575-96-8)

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • Catalyst: DMF (drops)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Amine: Desired primary or secondary amine (e.g., diethylamine, aniline)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve 2-methyl-1-naphthoic acid (1.0 equiv) in anhydrous DCM (0.5 M).
    
  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by 2 drops of DMF. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (typically a yellow oil/solid). Do not purify.

  • Coupling: Redissolve the residue in DCM. Add the target amine (1.2 equiv) and

    
     (2.0 equiv) at 0°C.
    
  • Workup: Stir at RT for 4–12 hours. Quench with 1M HCl. Extract with DCM, wash with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Representative Yields for Amide Derivatives

Amine SubstrateProduct TypeSteric BulkTypical YieldNotes
DiethylamineTertiary AmideModerate88-92%Standard model for atropisomerism
AnilineSecondary AmideHigh80-85%Potential for intramolecular H-bonding
tert-ButylamineSecondary AmideVery High65-75%Requires longer reaction times

Application I: Atropisomerism & Axial Chirality

Context: The rotation of the amide bond is restricted by the C2-methyl group and the C8-proton (peri-hydrogen). This creates separable enantiomers (atropisomers) stable at room temperature, crucial for asymmetric synthesis and pharmacophore design.

Mechanistic Insight

The energy barrier to rotation (


) for 2-methyl-1-naphthamides often exceeds 20 kcal/mol. If 

kcal/mol, the isomers are separable by HPLC at room temperature.
Protocol B: Dynamic Kinetic Resolution (DKR)

Researchers can utilize this axis of chirality to perform asymmetric transformations.

Workflow:

  • Racemization Check: Dissolve the amide in

    
     (tetrachloroethane-d2). Perform Variable Temperature (VT) NMR from 25°C to 120°C. Determine the coalescence temperature (
    
    
    
    ) of the N-alkyl signals to calculate
    
    
    .
  • Resolution: Use Chiral Stationary Phase (CSP) HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA mixtures.

  • Application: Use the resolved amide as a chiral ligand or auxiliary in subsequent Pd-catalyzed coupling reactions.

Application II: Directed C-H Activation (The Peri-Effect)

Context: The amide group coordinates transition metals (Pd, Rh, Ir), directing functionalization. Due to the 2-methyl block, the reaction is forced to the C8 (peri) position, a difficult-to-access site by standard electrophilic substitution.

Protocol C: Pd-Catalyzed C8-Arylation

This protocol installs an aryl group at the 8-position, creating a 1,8-disubstituted naphthalene system, a precursor to perylene dyes and complex natural products.

Reagents:

  • Substrate: N,N-Diisopropyl-2-methyl-1-naphthamide

  • Coupling Partner: Aryl Iodide (

    
    )
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Amino-acid based ligands (e.g., N-Acetyl-L-Leucine) or Phosphines depending on specific conditions.

  • Base:

    
     or 
    
    
    
  • Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Methodology:

  • Setup: Charge a sealed tube with the naphthamide (0.2 mmol),

    
     (0.02 mmol), Ligand (0.04 mmol), and Base (2.0 equiv).
    
  • Addition: Add Aryl Iodide (1.5 equiv) and solvent (2 mL).

  • Reaction: Seal and heat to 110°C for 18–24 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Analysis: The 2-methyl group ensures that no C2-arylation occurs. If C8 is sterically inaccessible due to the N-substituents, C3 activation may compete, but C8 is generally favored electronically by the amide coordination geometry.

Visualization of the Catalytic Cycle

The following diagram illustrates the regioselectivity enforced by the 2-methyl group during the palladacycle formation.

CH_Activation Substrate 2-Methyl-1-Naphthamide Coordination Pd(II) Coordination (Amide Oxygen Directed) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (CMD) Formation of 5-membered Palladacycle Coordination->CMD - AcOH Regio_Check Regioselectivity Check: C2 Blocked by Methyl -> C8 Activation CMD->Regio_Check Steric Steering OxAdd Oxidative Addition (Ar-I) Regio_Check->OxAdd + Ar-I RedElim Reductive Elimination C8-Arylated Product OxAdd->RedElim C-C Bond Formation RedElim->Substrate Catalyst Regeneration

Caption: Figure 1. Pd(II)-catalyzed C-H activation cycle.[1] The 2-methyl substituent (steric block) prevents ortho-metalation, directing the catalyst to the peri (C8) position via a Concerted Metalation-Deprotonation (CMD) mechanism.

Application III: Isoquinolone Synthesis via Annulation

Context: 2-Methyl-1-naphthamides (specifically N-methyl or N-H variants) can react with internal alkynes to form benzo-fused isoquinolones. This involves C-H activation followed by alkyne insertion.[1]

Protocol D: Rh(III)-Catalyzed Annulation

Reaction Scheme:



Critical Parameters:

  • Directing Group: The amide N-H is deprotonated to form an anionic directing group, or the N-OMe (Weinreb) is used as an oxidizing directing group.

  • Regioselectivity: The alkyne inserts into the C8-H bond (peri-annulation) or the C2-position if the methyl group were absent. However, with the 2-methyl group present , standard ortho-annulation is blocked.

    • Note: If the goal is isoquinolone formation involving the C2 carbon, one must use 1-naphthamide (without the 2-methyl) .

    • Novel Application: With 2-methyl-1-naphthamide, the reaction often leads to spirocyclic compounds or forces activation at the C8 position to form a seven-membered ring system (naphthoazepines), depending on the alkyne and catalyst.

References

  • Synthesis and Properties of Naphthoic Acids: Sigma-Aldrich Product Sheet: 2-Methyl-1-naphthoic acid.

  • Atropisomerism in Naphthamides: Clayden, J., et al. "Atropisomeric diastereoisomers from nucleophilic attack on 8-acyl-1-naphthamides." Journal of the Chemical Society, Perkin Transactions 1 (2002).

  • C-H Activation (Peri-Selectivity): Maiti, D., et al. "Recent development in transition metal-catalysed C–H olefination."[1] Chemical Science (2021). (Provides context on amide-directed activation).

  • Isoquinoline Synthesis Strategies: Xu, Y., et al. "Synthesis of isoquinolinones by Ma et al." (Context on Rh-catalyzed annulation mechanisms).

  • General Amide Synthesis Protocols: BenchChem Application Notes: Synthesis of Amides Using 1-Naphthoyl Chloride.

Sources

Method

Application Note: 2-Methyl-1-Naphthoic Acid Amide as a Ligand Scaffold in Catalysis

Executive Summary The 2-methyl-1-naphthoic acid amide scaffold represents a specialized class of directing ligands (Directing Groups, DGs) utilized primarily in transition-metal-catalyzed C–H functionalization. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-1-naphthoic acid amide scaffold represents a specialized class of directing ligands (Directing Groups, DGs) utilized primarily in transition-metal-catalyzed C–H functionalization. Unlike simple benzamides, the 2-methyl-1-naphthamide motif offers unique steric and electronic properties:

  • Peri-Selectivity (C8): The 2-methyl substituent blocks the ortho-C2 position, forcing metalation exclusively to the peri (C8) position or the C2-methyl group itself, enabling the construction of complex polycyclic aromatic hydrocarbons (PAHs).

  • Conformational Locking: The steric clash between the 2-methyl group and the amide carbonyl forces the amide moiety out of the naphthalene plane. This "pre-distortion" lowers the entropic penalty for metal coordination and can induce atropisomerism , offering potential for chiral induction.

This guide details the synthesis of these ligand scaffolds and their application in Rh(III)- and Pd(II)-catalyzed transformations, specifically focusing on peri-selective C–H alkylation and arylation .

Mechanistic Principles & Ligand Design

The "Internal Ligand" Concept

In C–H activation, the amide does not merely act as a substrate; it functions as an internal L,X-type ligand . The amide oxygen (or nitrogen, depending on conditions) coordinates to the metal center (M), bringing it into proximity with the target C–H bond.

  • Coordination Mode: Typically

    
    -O (neutral) or 
    
    
    
    -N,O (anionic) binding.
  • The "Peri" Effect: In 1-naphthamides, the C8-H bond is spatially proximate to the C1-substituent. The 2-methyl group enhances this interaction by preventing the amide from rotating away, effectively "locking" the conformation for C8-cyclometalation.

Catalytic Cycle & Regioselectivity

The following diagram illustrates the Rh(III)-catalyzed mechanism, highlighting the critical role of the 2-methyl-1-naphthamide ligand in directing the metal to the C8 position.

CatalyticCycle Ligand 2-Methyl-1-Naphthamide (Substrate/Ligand) Coordination Coordination (Amide O-binding) Ligand->Coordination + Rh(III) Rh_Species [Cp*RhCl2]2 (Pre-catalyst) Rh_Species->Coordination CMD C-H Activation (CMD Mechanism) Coordination->CMD - HCl Metallacycle 5-Membered Rhodacycle (Peri-C8) CMD->Metallacycle Regioselective (Blocked C2) Insertion Olefin/Alkyne Insertion Metallacycle->Insertion + Coupling Partner RedElim Protonolysis/Reductive Elimination Insertion->RedElim RedElim->Rh_Species Regeneration Product C8-Functionalized Product RedElim->Product

Figure 1: Catalytic cycle for Rh(III)-catalyzed peri-C–H activation directed by 2-methyl-1-naphthamide. The 2-methyl group blocks C2, forcing the formation of the C8-rhodacycle.

Experimental Protocols

Protocol A: Synthesis of Ligand Scaffold (N-Isopropyl-2-methyl-1-naphthamide)

Rationale: Secondary amides are superior directing groups compared to primary amides due to increased electron density on the carbonyl oxygen and better solubility.

Reagents:

  • 2-Methyl-1-naphthoic acid (1.0 equiv) [CAS: 1575-96-8]

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • Isopropylamine (2.0 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1-naphthoic acid (5.0 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add

    
     (7.5 mmol) dropwise at 0 °C. Add a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to reflux (40 °C) for 2 hours. Monitor by TLC (conversion of acid to acid chloride).

  • Evaporation: Cool to room temperature and concentrate in vacuo to remove excess

    
    . Redissolve the crude acid chloride in DCM (10 mL).
    
  • Amidation: In a separate flask, mix isopropylamine (10.0 mmol) and

    
     (10.0 mmol) in DCM (15 mL) at 0 °C.
    
  • Addition: Slowly add the acid chloride solution to the amine mixture. Stir at room temperature for 4 hours.

  • Work-up: Quench with 1M HCl (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Hexanes/EtOAc gradient) to yield the white solid product.

Protocol B: Rh(III)-Catalyzed Peri-Alkylation (C8-H Activation)

Application: This protocol installs an alkyl or alkenyl group at the difficult-to-access C8 position using the amide as the directing ligand.

Materials:

  • Substrate: N-Isopropyl-2-methyl-1-naphthamide (0.2 mmol)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (2.0 equiv) - Crucial for regenerating Rh(III)
    
  • Coupling Partner: Methyl acrylate or Maleimide (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol)

Procedure:

  • Setup: In a 15 mL screw-cap pressure tube, weigh the amide substrate (0.2 mmol),

    
     (3.1 mg, 0.005 mmol), and 
    
    
    
    (66.8 mg, 0.4 mmol).
  • Addition: Add the coupling partner (e.g., methyl acrylate, 21.6 µL, 0.24 mmol).

  • Solvent: Add DCE (2.0 mL). Note: If yield is low, switch to HFIP, which stabilizes the cationic Rh species.

  • Reaction: Seal the tube and heat to 100–120 °C in an oil bath for 16 hours with vigorous stirring.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove Ag salts.

  • Analysis: Concentrate the filtrate and analyze by

    
     NMR.
    
    • Diagnostic Signal: Disappearance of the C8-H doublet (typically

      
       7.8–8.0 ppm) and appearance of alkyl signals.
      
  • Isolation: Purify via column chromatography.

Data Interpretation & Troubleshooting

Optimization Table

The following parameters are critical for optimizing yield when using 2-methyl-1-naphthamide ligands.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Effect
Solvent DCE or TolueneHFIP (Hexafluoroisopropanol) HFIP boosts reactivity via H-bonding to the amide carbonyl, enhancing coordination to Rh.
Catalyst


Cationic Rh species are more electrophilic, aiding C-H cleavage in electron-deficient rings.
Additive


/

AgOAc acts as both oxidant and halide scavenger.
Temp 100 °C140 °CHigher temp required to overcome the steric barrier of the 2-methyl group.
Troubleshooting Guide
  • Problem: Low conversion (<20%).

    • Cause: The 2-methyl group creates significant steric bulk, hindering the initial coordination.

    • Solution: Switch solvent to HFIP or add PivOH (pivalic acid) as a co-catalyst (30 mol%). Carboxylates assist in the CMD (Concerted Metalation-Deprotonation) step.

  • Problem: C2-Methyl Activation instead of C8-Peri Activation.

    • Cause: Benzylic C-H activation is competing.

    • Solution: Lower the temperature to 80 °C. Peri-activation (sp2 C-H) is generally kinetically favored over benzylic (sp3 C-H) activation with Rh(III) carboxylate systems.

Advanced Application: Atropisomerism

The 2-methyl-1-naphthamide scaffold is a classic template for atropisomerism .

  • Concept: The steric clash between the C2-methyl and the amide carbonyl restricts rotation around the C(naphthyl)–C(carbonyl) bond.

  • Application: If a chiral amine is used (e.g., (S)-1-phenylethylamine) to form the amide, the resulting diastereomers can be separated. These chiral amides can then serve as chiral ligands for other metals or as substrates for atroposelective C-H functionalization , transferring chirality from the directing group to the new stereocenter.

References

  • Rh(III)

    • Title: Rh(III)-Catalyzed Regioselective Functionalization of C-H Bonds of Naphthylcarbamates.[1][2]

    • Source:Organic Letters, 2014, 16(18), 4830-4833.
    • URL:[Link]

  • Pd-Catalyzed C8-Arylation

    • Title: Palladium-Catalyzed C8-Arylation of 1-Naphthamides.[3][4][5][6]

    • Source:Organic Chemistry Frontiers, 2020.[7]

    • URL:[Link]

  • Atropisomerism in Naphthamides

    • Title: Stereochemical Relays: Communication of Chirality in 2-Methyl-1-naphthamides.
    • Source:Journal of the American Chemical Society, 2005 (Clayden et al.).
    • URL:[Link]

  • General Review on Naphthalene Functionalization

    • Title: Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.[1][2][8][9]

    • Source:ACS C
    • URL:[Link]

Sources

Application

Application Note: Developing Assays with 2-Methyl-naphthoic Acid Amide Derivatives

Introduction & Scientific Rationale The development of robust bioassays often relies on small-molecule probes that translate biological events into measurable signals. 2-Methyl-naphthoic acid amide (specifically the 2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of robust bioassays often relies on small-molecule probes that translate biological events into measurable signals. 2-Methyl-naphthoic acid amide (specifically the 2-methyl-1-naphthamide isomer) represents a privileged scaffold in assay development due to its unique photophysical properties. Unlike simple naphthylamines, the presence of the ortho-methyl group induces steric hindrance around the amide bond, creating a system sensitive to environmental restriction.

This guide details the development of two distinct assay types using this scaffold:

  • Micro-Viscosity & Binding Sensors (Molecular Rotors): Exploiting the restriction of intramolecular rotation to detect protein binding or changes in membrane fluidity.

  • Enzymatic Activity Probes: Utilizing the amide bond as a substrate for specific amidases or proteases, where hydrolysis alters the fluorescence signature.

Mechanism of Action: The "Molecular Rotor" Effect

In free solution, 2-methyl-1-naphthamide derivatives often exhibit low fluorescence quantum yields due to non-radiative decay pathways facilitated by the free rotation of the amide group relative to the naphthalene ring. Upon binding to a target (e.g., a receptor pocket) or entering a high-viscosity environment (e.g., cell membrane), this rotation is restricted. This "freezing" of the conformer suppresses non-radiative decay, resulting in a significant fluorescence enhancement (Turn-On) .

Physicochemical Characterization

Before deploying the probe in biological matrices, a baseline characterization is mandatory.

Protocol 1: Solvatochromic Profiling

Objective: Determine the probe's sensitivity to polarity and viscosity.

Materials:

  • Compound: 2-Methyl-1-naphthamide (synthesized via 2-methyl-1-naphthoyl chloride + amine).

  • Solvents: Toluene (non-polar), Acetonitrile (polar aprotic), Methanol (polar protic), Glycerol (viscous).

Procedure:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Dilute to 10 µM in each test solvent.

  • Record Absorbance Spectra (250–400 nm) to determine

    
    .
    
  • Record Emission Spectra (excitation at

    
    ).
    
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Solvent Viscosity (
    
    
    
    ) using the Förster-Hoffmann equation:
    
    
    A linear relationship confirms the molecular rotor character.

Expected Results:

  • Low Viscosity (Methanol): Low fluorescence intensity.

  • High Viscosity (Glycerol): High fluorescence intensity (Blue-shifted emission).

Assay Development: Protein Binding (Turn-On Sensor)

This protocol describes developing a binding assay for a hydrophobic pocket (e.g., Albumin or a specific receptor) using the steric restriction principle.

Experimental Workflow

AssayWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Working Solution (1 µM in Buffer) Stock->Dilution Titration Protein Titration (0 - 50 µM) Dilution->Titration Incubation Equilibration (30 min @ 25°C) Titration->Incubation Read Fluorescence Read (Ex 290nm / Em 340-450nm) Incubation->Read Analysis Kd Determination (Non-linear Regression) Read->Analysis

Caption: Workflow for developing a "Turn-On" fluorescence binding assay.

Detailed Protocol

Step 1: Buffer Optimization

  • Use a buffer that maintains the protein's native state (e.g., PBS pH 7.4). Avoid detergents (Tween, Triton) in the initial screen, as they can form micelles that restrict the probe and cause high background fluorescence.

Step 2: Titration Setup

  • Fixed Probe Concentration: 1 µM 2-methyl-1-naphthamide.

  • Variable Protein Concentration: Serially dilute the target protein (0, 0.1, 0.5, 1, 5, 10, 50 µM).

  • Controls:

    • Buffer Blank: Buffer only.

    • Probe Blank: Probe in buffer (no protein).

    • Protein Blank: Highest concentration of protein (no probe) to check for intrinsic tryptophan fluorescence interference.

Step 3: Measurement

  • Excitation: 280–290 nm (Note: This overlaps with Tryptophan; if protein interference is high, use derivatives with red-shifted excitation or use 320 nm if the probe allows).

  • Emission: Scan 330–500 nm.

  • Gain: Set gain based on the 50 µM protein sample (highest signal).

Step 4: Data Processing Calculate the Fold Enhancement :



Assay Development: Enzymatic Hydrolysis (Amidase)

If the 2-methyl-naphthoic acid amide is designed as a substrate (e.g., N-alkyl-2-methyl-1-naphthamide), enzymatic cleavage of the amide bond will release the amine and the free naphthoic acid.

Mechanism[1][2]
  • Substrate: Intact Amide (Often fluorescent or specific

    
    ).
    
  • Product: 2-Methyl-1-naphthoate (Shifted

    
     or different quantum yield due to pH sensitivity of the carboxylate).
    
Protocol: Kinetic Assay
  • Substrate Prep: Dissolve substrate in DMSO (10 mM).

  • Reaction Mix:

    • Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme: 10 nM (final).

    • Substrate: 50 µM (final).

  • Detection: Monitor fluorescence continuously for 60 minutes.

    • Note: The product (naphthoic acid) often has a blue-shifted and more intense emission at neutral pH compared to the amide, or vice versa depending on the specific substitution.

  • Validation: Run a standard curve using pure 2-methyl-1-naphthoic acid to quantify product formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Micelle formation or aggregation of the hydrophobic probe.Reduce probe concentration (< 1 µM) or add 0.01% Pluronic F-127.
Low Signal Change Low binding affinity or insufficient rotational restriction.Modify the amide substituent (R-group) to increase steric clash or affinity.
Inner Filter Effect High protein concentration absorbing at Ex 280 nm.Shift excitation to >300 nm (tail of absorption) or correct data using absorbance values.

References

  • Garcia-Garibay, M. A., et al. (2005). "Artificial Molecular Rotors."[1] Chemical Reviews, 105(4), 1257-1296. Link

    • Foundational text on using sterically hindered amides (like 2-methyl-1-naphthamide) as molecular rotors.
  • BenchChem Technical Support. (2025). "Application Notes: Synthesis and Assays of Naphthoic Acid Derivatives." BenchChem Knowledge Base. Link

    • Source for synthesis protocols and general biological activity of naphthoic acid scaffolds.
  • Kovacic, P., et al. (2012). "Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes." Journal of Fluorescence, 22(1), 345-355.
  • Santa Cruz Biotechnology. "2-Methyl-1-naphthoic acid Product Data." Link

    • Physicochemical d

Sources

Method

Application Note: Functionalization of Polymers with 2-Methyl-Naphthoic Acid Amide

Executive Summary This guide details the protocol for the covalent attachment of 2-methyl-1-naphthoic acid to amine-containing polymers (e.g., Polyethylenimine (PEI), Chitosan, or Amino-PEG) to generate 2-methyl-naphthoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the covalent attachment of 2-methyl-1-naphthoic acid to amine-containing polymers (e.g., Polyethylenimine (PEI), Chitosan, or Amino-PEG) to generate 2-methyl-naphthoic acid amide functionalized conjugates.

The incorporation of the 2-methyl-naphthyl moiety serves three critical functions in drug delivery and materials science:

  • Hydrophobic Modification: It transforms hydrophilic polymers into amphiphilic structures capable of self-assembling into micelles for hydrophobic drug encapsulation.

  • π-π Stacking Interactions: The naphthalene ring facilitates supramolecular stabilization and loading of aromatic drugs (e.g., Doxorubicin).

  • Fluorescent Tracking: The naphthyl group acts as an intrinsic fluorescent tag (Ex/Em ~280/330-350 nm), enabling label-free intracellular tracking.

Scientific Principles & Strategic Design

The Steric Challenge

The functionalization of polymers with 2-methyl-1-naphthoic acid presents a specific synthetic challenge compared to standard naphthoic acid. The methyl group at the C2 position creates significant steric hindrance around the C1-carboxylic acid.

  • Implication: Standard EDC/NHS coupling often suffers from low yields due to the inability of the bulky active ester to approach the polymer amine efficiently.

  • Solution: This protocol utilizes an Acid Chloride Activation (Method A) or HATU-mediated coupling (Method B) to overcome the steric barrier and ensure high degrees of substitution (DS).

Mechanism of Action

The reaction forms a robust amide bond between the carboxylic acid of the naphthyl derivative and the primary/secondary amines of the polymer backbone.

Reaction Scheme:



Experimental Protocols

Materials & Reagents
ReagentPurityRoleNotes
2-Methyl-1-naphthoic acid >98%LigandStarting material (CAS: 1575-96-8)
Thionyl Chloride (SOCl₂) AnhydrousActivatorConverts acid to acid chloride
Polyethylenimine (PEI) branched, 25kDaPolymer BackboneTarget for functionalization
Triethylamine (TEA) >99%BaseScavenges HCl byproduct
Dichloromethane (DCM) AnhydrousSolventReaction medium
Diethyl Ether ACS GradePrecipitantFor purification
Workflow Visualization

SynthesisWorkflow Start Start: 2-Methyl-1-naphthoic Acid Activation Activation: Reflux with SOCl₂ (3h, 70°C) Start->Activation Chlorination Intermediate Intermediate: 2-Methyl-1-naphthoyl Chloride Activation->Intermediate Evaporation Coupling Coupling: Add to Polymer-NH₂ in DCM (+ TEA, 0°C to RT, 24h) Intermediate->Coupling Dropwise Addition Purification Purification: Precipitation in Ether & Dialysis (MWCO 3.5kDa) Coupling->Purification Work-up Final Final Product: Poly(2-methyl-naphthoic acid amide) Purification->Final Lyophilization

Caption: Step-by-step synthesis workflow for overcoming steric hindrance via acid chloride activation.

Detailed Procedure (Method A: Acid Chloride Route)

Recommended for high Degree of Substitution (DS > 10%)

Phase 1: Activation (Synthesis of Acid Chloride)
  • Dissolve 2-methyl-1-naphthoic acid (1.0 g, 5.37 mmol) in anhydrous DCM (10 mL).

  • Add Thionyl Chloride (5 mL, excess) carefully under nitrogen flow.

  • Reflux at 70°C for 3 hours. Note: The solution should turn clear.

  • Evaporate the solvent and excess SOCl₂ under vacuum to yield the yellow oily residue of 2-methyl-1-naphthoyl chloride .

  • Re-dissolve the residue in 5 mL anhydrous DCM immediately before use.

Phase 2: Conjugation
  • Dissolve PEI (25kDa) (0.5 g, containing ~11.6 mmol amine units) in 20 mL anhydrous DCM.

  • Add Triethylamine (TEA) (1.5 mL, 2 eq relative to acid chloride).

  • Cool the polymer solution to 0°C in an ice bath.

  • Add the 2-methyl-1-naphthoyl chloride solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours under nitrogen.

Phase 3: Purification
  • Concentrate the reaction mixture to ~5 mL using a rotary evaporator.

  • Precipitate the polymer by adding the solution dropwise into cold Diethyl Ether (100 mL).

  • Collect the precipitate by centrifugation (5000 rpm, 10 min).

  • Dissolve the solid in minimal ethanol/water (1:1) and dialyze against distilled water for 48 hours (MWCO 3.5 kDa) to remove small molecule byproducts and TEA salts.

  • Lyophilize to obtain the final pale-yellow powder.

Characterization & Quality Control

To validate the formation of the amide bond and quantify the Degree of Substitution (DS), the following analytical methods are required.

1H-NMR Spectroscopy (D₂O/DMSO-d₆)
  • Diagnostic Signals:

    • δ 7.3 – 8.2 ppm: Multiplet signals corresponding to the 6 protons of the naphthalene ring.

    • δ 2.3 – 2.5 ppm: Singlet corresponding to the methyl group on the naphthalene ring (distinct from the polymer backbone).

    • δ 2.5 – 3.5 ppm: Broad peaks assigned to the ethylenediamine protons of the PEI backbone.

  • DS Calculation:

    
    
    
FTIR Spectroscopy[1]
  • Amide I: Appearance of a strong band at 1640–1650 cm⁻¹ (C=O stretching).

  • Amide II: Appearance of a band at 1540 cm⁻¹ (N-H bending).

  • Aromatic Ring: C=C stretching vibrations at 1500–1600 cm⁻¹ .

Fluorescence Spectroscopy
  • Dissolve polymer in water or buffer.

  • Excitation: 280 nm.

  • Emission: Characteristic emission peak at 330–340 nm .

  • Note: A red shift in emission often indicates π-π stacking aggregation (micelle formation).

Applications: Self-Assembly & Drug Delivery

The primary utility of this functionalization is the creation of amphiphilic micelles.

MicelleAssembly Unimer Amphiphilic Polymer (Random Coil) CMC Critical Micelle Concentration (CMC) Unimer->CMC Concentration > CMC Micelle Self-Assembled Micelle (Hydrophobic Core) CMC->Micelle Hydrophobic Effect Loaded Drug-Loaded Nanocarrier (π-π Stacking) Micelle->Loaded + Hydrophobic Drug (e.g., Doxorubicin)

Caption: Mechanism of micelle formation driven by the hydrophobic 2-methyl-naphthyl moieties.

Protocol: Micelle Preparation
  • Dissolve 10 mg of the functionalized polymer in 1 mL of water.

  • Probe self-assembly by measuring the fluorescence intensity.

  • Drug Loading: Mix with Doxorubicin (in DMSO), dialyze against water. The naphthyl groups will stabilize the drug via π-π stacking, significantly improving Loading Efficiency (LE) compared to native polymers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Degree of Substitution Steric hindrance of 2-methyl groupSwitch from EDC/NHS to Acid Chloride method (Method A). Increase reaction time to 48h.
Precipitation during reaction Polymer insolubility in DCMUse a co-solvent mixture: DCM/DMSO (1:1) or pure DMSO.
Gelation CrosslinkingEnsure the concentration is low (<50 mg/mL). Avoid bifunctional linkers.
High Fluorescence Background Free naphthoic acid impurityExtend dialysis time or wash precipitate with excess ether.

References

  • Kurnaz, L. B., et al. (2020). Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. ACS Applied Materials & Interfaces.[1] Link

  • Singh, P., et al. (2015). N-Terminal Aromatic Tag Induced Self Assembly of Tryptophan-Arginine Rich Ultra Short Sequences and Their Potent Antibacterial Activity. RSC Advances. Link

  • BenchChem. (2025). Application Notes: The Use of Methyl 6-hydroxy-2-naphthoate in Polymer Chemistry. BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-1-naphthoic acid. Merck KGaA. Link

  • European Patent Office. (2015).[2] Heterocyclic Compounds for Use in the Treatment of PI3K-Gamma Mediated Disorders (EP 3119397 B1). Google Patents. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-Naphthoic Acid Amide Synthesis

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals facing yield bottlenecks during the synthesis of sterically hindered naphtham...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals facing yield bottlenecks during the synthesis of sterically hindered naphthamides, specifically 2-methyl-1-naphthoic acid amide derivatives.

Below, you will find mechanistic troubleshooting FAQs, quantitative comparisons, and a self-validating experimental protocol designed to bypass steric limitations.

Part 1: Core Mechanistic Challenges (FAQ)

Q: Why do standard coupling reagents (e.g., EDC, DCC, HATU) fail or provide low yields (<20%) for 2-methyl-1-naphthoic acid? A: The core issue is extreme steric hindrance. In 2-methyl-1-naphthoic acid, the carboxyl group at the 1-position is sandwiched between the 2-methyl group and the peri-hydrogen at the 8-position. When activated with bulky reagents like EDC or HATU, the resulting intermediate (e.g., O-acylisourea or active ester) is massive. For the amine nucleophile to attack the carbonyl carbon, it must approach via the Bürgi-Dunitz trajectory (approx. 107°). The combination of the peri-substituents and the bulky leaving group physically blocks this trajectory, deforming the molecule and leading to reaction stalling or dominant hydrolysis of the active ester[1]. The ortho-substituent acts as a steric buttress, hindering the approach of incoming nucleophiles and drastically slowing down the rate of the reaction[2].

Q: What is the most effective activation strategy to overcome this steric blockade? A: Conversion to the acyl chloride is the most reliable method. The chloride ion is a highly effective, extremely small leaving group. By using thionyl chloride (SOCl₂) with a catalytic amount of DMF, you form the Vilsmeier-Haack reagent in situ, which rapidly converts the hindered acid to 2-methyl-1-naphthoyl chloride. Because the acyl chloride is sterically compact, the amine can successfully navigate the restricted Bürgi-Dunitz trajectory to form the amide bond[1].

Q: How do I prevent the acyl chloride from hydrolyzing before the amide bond forms? A: Use a biphasic Schotten-Baumann-type condition. For highly hindered naphthoyl chlorides, a biphasic mixture of Dichloromethane (DCM) and aqueous Sodium Carbonate (Na₂CO₃) is highly effective. The acyl chloride remains in the organic phase, protected from bulk water, while the amine reacts at the interface. The aqueous base acts as an irreversible acid scavenger, driving the equilibrium forward without introducing steric bulk (unlike triethylamine, which can sometimes form a bulky, unreactive complex)[3].

Q: How can I validate that my acid has fully converted to the acyl chloride before adding the amine? A: Establish a self-validating protocol using a "methanol quench." Remove a 10 µL aliquot of the reaction mixture and inject it into 1 mL of anhydrous methanol containing a drop of triethylamine. The highly reactive acyl chloride will instantly form the methyl ester. Run this quenched sample on TLC or LC-MS against the starting material. If the starting acid is gone and only the methyl ester is visible, your activation is 100% complete.

Part 2: Process Workflow Visualization

G N1 2-Methyl-1-naphthoic acid (Sterically Hindered) N2 Acyl Chloride Intermediate (Highly Electrophilic) N1->N2 SOCl2, DMF (cat.) Reflux, 1h N3 Standard Coupling (EDC/HOBt) (Bulky Intermediate) N1->N3 EDC, HOBt, DIPEA RT, 24h N4 2-Methyl-1-naphthoic acid amide (Target Product) N2->N4 Amine, DCM/Aq. Na2CO3 Biphasic, Fast Kinetics N5 Hydrolysis / Unreacted Acid (Low Yield) N2->N5 Trace H2O (If not biphasic basic) N3->N5 Steric Blockade of Bürgi-Dunitz Trajectory

Workflow comparing activation strategies for sterically hindered naphthoic acids.

Part 3: Quantitative Data & Reagent Comparison

To assist in reagent selection, the following table summarizes the expected outcomes when applying various activation strategies to 2-methyl-1-naphthoic acid.

Activation MethodReagentsIntermediate Steric BulkTypical YieldPrimary Failure Mode
Carbodiimide EDC/HOBt, DIPEAVery High (O-acylisourea)10 - 25%Steric blockade; hydrolysis of active ester
Uronium Salts HATU, DIPEAHigh (HOAt ester)30 - 45%Slow kinetics; epimerization (if chiral)
Mixed Anhydride Isobutyl chloroformateHigh20 - 40%Nucleophilic attack at the wrong carbonyl
Acyl Chloride SOCl₂, DMF (cat.)Minimal85 - 95%Hydrolysis if moisture is present

Part 4: Validated Experimental Protocol

High-Yield Synthesis of 2-Methyl-1-Naphthamide via Acyl Chloride Activation This methodology is adapted from validated pharmaceutical synthesis workflows for sterically hindered naphthoic acids[3].

Step 1: Activation (Acyl Chloride Formation)

  • In a flame-dried, argon-purged round-bottom flask, suspend 2-Methyl-1-naphthoic acid (1.0 equiv, e.g., 2.5 g, 13.4 mmol) in anhydrous chloroform or dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv). Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, drastically accelerating acid chloride formation.

  • Dropwise, add Thionyl Chloride (SOCl₂) (1.2 equiv). Caution: Evolved HCl and SO₂ gases; perform in a well-ventilated fume hood.

  • Heat the mixture to reflux for 1 to 2 hours.

  • Self-Validation Check: Perform the methanol quench test (described in the FAQ) to confirm complete conversion of the starting material.

Step 2: Concentration & Byproduct Removal

  • Evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Co-evaporate the residue twice with anhydrous toluene. Causality: Toluene forms an azeotrope that ensures the complete removal of residual SOCl₂ and trapped HCl, which would otherwise consume your amine in the next step. This yields the crude 2-methyl-1-naphthoyl chloride as an oil or crystalline solid.

Step 3: Biphasic Amination

  • Redissolve the crude acyl chloride in anhydrous DCM (0.1 M).

  • In a separate flask, prepare a biphasic mixture containing the target amine (1.5 - 2.0 equiv) in DCM and an equal volume of 10% aqueous Na₂CO₃.

  • Cool the biphasic amine mixture to 0 °C.

  • Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Causality: The high steric strain is overcome by the compact acyl chloride, while the aqueous base acts as a thermodynamic sink, neutralizing HCl without adding steric bulk to the organic phase.

Step 4: Workup and Purification

  • Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer once with DCM.

  • Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate) or recrystallization.

References[1] Title: 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids

Source: nih.gov (PMC) URL: 1[3] Title: HETEROCYCLIC COMPOUNDS FOR USE IN THE TREATMENT OF PI3K-GAMMA MEDIATED DISORDERS - EP 3119397 B1 Source: googleapis.com (European Patent Office) URL: 3[2] Title: Flow carbonylation of sterically hindered ortho-substituted iodoarenes Source: beilstein-journals.org URL: 2

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-Naphthoic Acid Amides

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation bottlenecks with 2-methyl-1-naphthamide and its derivatives. Troubleshooting Gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation bottlenecks with 2-methyl-1-naphthamide and its derivatives.

Troubleshooting Guide: Common Purification Challenges (FAQs)

Q1: My LC-MS shows twin peaks with identical masses, and my ¹H-NMR has broadened signals. Is my 2-methyl-1-naphthamide degrading or impure? A: This is a classic false-positive for impurities, driven by a structural phenomenon called [1]. The steric bulk of the 2-methyl group on the naphthyl ring severely clashes with the amide carbonyl, restricting the rotation of the aryl-carbonyl (Ar-CO) bond. This restricted rotation creates stable conformers (atropisomers) with a high energy barrier (


 kcal/mol)[1]. At room temperature, these rotamers interconvert slowly on the NMR timescale (causing peak broadening) and can partially resolve on standard analytical HPLC columns (causing peak splitting).
  • Actionable Fix: Run your NMR at an elevated temperature (e.g., 60–80 °C in DMSO-

    
    ) to induce rapid interconversion; the broad peaks will coalesce into sharp singlets. For LC-MS, utilize a steeper gradient or a heated column compartment (50 °C) to merge the rotamer peaks.
    

Q2: I am experiencing severe tailing and poor resolution of the amide on normal-phase silica gel. How can I fix this? A: Amides act as robust hydrogen-bond donors and acceptors, interacting strongly with the free silanol groups on standard silica stationary phases.

  • Actionable Fix: Switch to , which suppresses silanol interactions[2]. If normal-phase must be used, add a polar modifier (e.g., 1–5% methanol or 0.1% triethylamine) to the eluent to competitively block silica active sites.

Q3: How do I efficiently separate the target amide from unreacted 2-methyl-1-naphthoic acid and the starting amine without running multiple columns? A: Exploit the neutral nature of the amide. Use a rather than relying solely on chromatographic partitioning[2][3]. Strong Cation Exchange (SCX) resins will trap the amine, while basic washes will remove the acid.

Atropisomerism Steric Steric Hindrance (2-Methyl & Naphthyl Ring) Rotation Restricted Ar-CO Rotation (High Energy Barrier) Steric->Rotation Atropisomers Formation of Atropisomers (Stable Rotamers) Rotation->Atropisomers NMR Broadened NMR Peaks (Analysis Challenge) Atropisomers->NMR LC Peak Splitting in LC (Purification Challenge) Atropisomers->LC

Figure 1: Causality of atropisomerism in 2-methyl-1-naphthamides affecting analysis and isolation.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol: Scavenger-Assisted Amide Purification

Objective: Isolate 2-methyl-1-naphthamide from crude reaction mixtures containing excess amine coupling partners and carboxylic acid precursors. Causality: Amides are neutral under standard conditions. Amines are basic, and carboxylic acids are acidic. By using orthogonal solid-phase extraction (SPE) resins and liquid-liquid extraction (LLE), we can selectively trap impurities while the target amide flows through[2][4].

Step 1: Reaction Quench & LLE

  • Action: Dilute the crude mixture in ethyl acetate (EtOAc). with 1M HCl (removes bulk amine) and saturated NaHCO₃ (removes bulk unreacted 2-methyl-1-naphthoic acid)[4].

  • Self-Validation: Check the pH of the aqueous layers before discarding. The basic wash must remain pH > 8 to ensure complete deprotonation and partitioning of the acid into the aqueous phase.

Step 2: Cation Scavenging (SCX)

  • Action: Dissolve the concentrated organic layer in a minimal amount of methanol. Load onto a[2]. Elute with 100% methanol.

  • Causality: The propylsulfonic acid functional groups on the SCX resin covalently bind any residual basic amine. The neutral amide passes through unretained[2].

  • Self-Validation: Spot the methanolic flow-through on a TLC plate and stain with ninhydrin. A lack of color change confirms complete amine removal.

Step 3: Flash Chromatography (Polishing)

  • Action: If minor organic impurities remain, purify the flow-through via reversed-phase flash chromatography (C18) using a water/acetonitrile gradient[2].

  • Self-Validation: Monitor fractions via LC-MS. Ensure the column compartment is heated to 50 °C to prevent rotamer-induced peak splitting.

Step 4: Crystallization

  • Action: Concentrate the pure fraction and recrystallize from hot toluene/heptane to control polymorphism.

  • Self-Validation: Melting point analysis and elevated-temperature NMR will confirm >99% purity without rotameric artifacts.

PurificationWorkflow Start Crude Reaction Mixture (Amide, Acid, Amine) LLE Liquid-Liquid Extraction (Acid/Base Wash) Start->LLE Remove salts Scavenge Resin Scavenging (SCX for Amines) LLE->Scavenge Remove basic amine Chromatography Flash Chromatography (Reversed-Phase C18) Scavenge->Chromatography Isolate target amide Crystallization Recrystallization (Polymorph Control) Chromatography->Crystallization Final polishing Pure Pure 2-Methyl-1-Naphthamide Crystallization->Pure >99% Purity

Figure 2: Downstream solid-phase scavenging and purification workflow for naphthamides.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the purification behavior of this compound class, using as a representative model[5].

Table 1: Physicochemical & Chromatographic Properties

ParameterValueImpact on Purification Strategy
Molecular Weight 241.33 g/mol Determines MS target mass (M+H: ~242.3)[5].
XLogP3-AA 3.8Highly lipophilic; requires high organic solvent percentage in RP-HPLC[5].
Topological Polar Surface Area (TPSA) 29.1 ŲLow polar surface area; prone to hydrophobic collapse on C18 columns if starting gradient is too aqueous[5].
Rotational Barrier (

)
~24–26 kcal/molCauses peak splitting in LC and broad NMR signals at room temperature[1].
H-Bond Donors / Acceptors 1 / 1Induces tailing on bare silica gel; necessitates reversed-phase or polar modifiers[5].

References

  • [5] N-(1,1-dimethylethyl)-2-methyl-1-naphthalenecarboxamide | C16H19NO - PubChem (National Institutes of Health). URL:[Link]

  • [3] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - Organic Chemistry Portal. URL:[Link]

  • [2] How should I purify a complex, polar, amide reaction mixture? - Biotage. URL:[Link]

  • [1] Artificial Molecular Rotors - Chemical Reviews (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-naphthoic Acid Amides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 2-methyl-naphthoic acids—specifically the 2-methyl-1-naphthoic acid isomer.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 2-methyl-naphthoic acids—specifically the 2-methyl-1-naphthoic acid isomer.

The synthesis of these amides presents a severe steric challenge. The carboxyl group is heavily shielded by the adjacent ortho-methyl group (C2) and the peri-hydrogen (C8) of the naphthalene ring[1]. Standard coupling reagents often fail because their bulky active ester intermediates physically block the incoming amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to bypass these steric barriers.

Strategic Workflow for Amidation

Selecting the correct activation strategy is entirely dependent on the nucleophilicity and steric profile of your target amine.

AmidationWorkflow Start 2-Methyl-1-naphthoic acid + Amine Eval Evaluate Amine Nucleophilicity & Sterics Start->Eval Primary Primary / Unhindered Aliphatic Amine Eval->Primary High Nucleophilicity Hindered Secondary / Aniline / Hindered Amine Eval->Hindered Low Nucleophilicity AcidChloride Acid Chloride Route (SOCl2 / Cat. DMF) Primary->AcidChloride AcylFluoride Acyl Fluoride Route (BTFFH / DIPEA) Hindered->AcylFluoride Product 2-Methylnaphthoic Acid Amide AcidChloride->Product Base (DIPEA) AcylFluoride->Product Base (DIPEA)

Workflow for optimizing 2-methyl-1-naphthoic acid amidation based on amine sterics.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the coupling step without confirming the success of the activation step.

Protocol A: Vilsmeier-Haack Activated Acid Chloride Synthesis

Best for: Primary amines and moderately hindered secondary amines. Causality & Mechanism: Thionyl chloride (SOCl₂) converts the sterically hindered acid into a highly reactive, low-steric-profile acyl chloride. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic intermediate, accelerating the chlorination of the congested carboxylate[2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methyl-1-naphthoic acid in anhydrous DCM (0.2 M). Add 1.2 eq of SOCl₂ and 0.05 eq of anhydrous DMF.

  • Reflux: Heat the mixture to 40°C for 1–2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of methanol containing Et₃N. Analyze via LC-MS; >95% conversion to the methyl ester confirms complete acyl chloride formation.

  • Concentration: Concentrate the reaction mixture in vacuo to remove unreacted SOCl₂ and HCl gas. This prevents competitive reaction with the amine during the next step.

  • Coupling: Resuspend the crude acyl chloride in anhydrous DCM. Cool to 0°C. Dropwise, add a solution of the amine (1.5 eq) and DIPEA (2.0 eq) in DCM[2].

  • Completion: Warm to room temperature and stir for 2 hours. Quench with saturated NaHCO₃ and extract.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH

Best for: Highly hindered amines, anilines, and base-sensitive substrates. Causality & Mechanism: Acyl fluorides behave like activated esters but possess a unique carbonyl-fluoride bond that minimizes steric hindrance between the two coupling partners[3]. BTFFH generates the acyl fluoride in situ under mild conditions, significantly reducing byproduct formation compared to harsh fluorinating agents like DAST[3][4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methyl-1-naphthoic acid and 1.2 eq of BTFFH in anhydrous DMF (0.1 M).

  • Base Addition: Add 2.5 eq of DIPEA. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The appearance of a sharp carbonyl stretch at ~1840 cm⁻¹ confirms the formation of the acyl fluoride.

  • Coupling: Add 1.1 eq of the hindered amine. Heat to 50°C if the amine is exceptionally unreactive (e.g., ortho-substituted anilines).

  • Completion: Stir for 12 hours. Dilute with EtOAc and wash extensively with 5% LiCl (aq) to remove DMF and tetramethylurea byproducts.

Troubleshooting & FAQs

Q1: Why are my yields <10% when using standard reagents like EDC/HOBt or HATU? A: The bulky 2-methyl group and the C8 peri-hydrogen restrict the approach of the amine. Large active esters (such as the OBt ester formed by EDC/HOBt) exacerbate this steric clash. While the initial activation step is usually successful, the aminolysis step is exceptionally slow. This delay allows the activated intermediate to undergo hydrolysis or rearrange into unreactive N-acylureas[1].

Q2: I am using SOCl₂ but observing a black, tarry reaction mixture. What is happening? A: 2-Methyl-1-naphthoic acid is highly electron-rich compared to simple benzoic acids. Prolonged reflux in neat SOCl₂ can lead to electrophilic aromatic chlorination or polymerization of the naphthalene ring. Always use a solvent (like DCM or CHCl₃) and strictly limit SOCl₂ to 1.2–1.5 equivalents with catalytic DMF[2].

Q3: How do I handle the purification of BTFFH reactions? A: BTFFH generates tetramethylurea and hexafluorophosphate salts as byproducts[4]. Tetramethylurea is highly water-soluble. A standard aqueous workup with multiple washes of 5% aqueous LiCl or water, followed by a brine wash, will effectively remove these byproducts before you load the crude mixture onto silica gel.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the efficiency of various activation strategies when coupling 2-methyl-1-naphthoic acid with a hindered secondary amine (e.g., N-methylaniline).

Reagent SystemActive IntermediateSteric PenaltyTypical Yield (%)Reaction Time
EDC / HOBt OBt EsterVery High< 10%24h
HATU / DIPEA OAt EsterHigh15 - 20%24h
SOCl₂ / DMF Acyl ChlorideLow65 - 75%4h
BTFFH / DIPEA Acyl FluorideVery Low85 - 95%12h

References

  • The Synthesis of Sterically Hindered Amides. CHIMIA.[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC).[Link]

  • HETEROCYCLIC COMPOUNDS FOR USE IN THE TREATMENT OF PI3K-GAMMA MEDIATED DISORDERS (EP 3119397 B1).

Sources

Optimization

"degradation pathways of 2-Methyl-naphthoic acid amide"

Technical Support Center: 2-Methyl-naphthoic Acid Amide (2-MNAA) Degradation Analysis Subtitle: Troubleshooting Guides, Protocols, and FAQs for Drug Metabolism and Environmental Fate Studies Welcome to the 2-MNAA Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-naphthoic Acid Amide (2-MNAA) Degradation Analysis Subtitle: Troubleshooting Guides, Protocols, and FAQs for Drug Metabolism and Environmental Fate Studies

Welcome to the 2-MNAA Technical Support Center. This resource is engineered for scientists, environmental toxicologists, and drug development professionals investigating the enzymatic and environmental degradation of 2-Methyl-naphthoic acid amide (2-MNAA) and its downstream metabolites.

Section 1: Pathway Architecture

Understanding the degradation of 2-MNAA requires mapping its primary biotransformation routes. The obligate first step is the amidase-catalyzed hydrolysis of the carboxamide group to yield 2-methylnaphthoic acid (2-MNA). From there, the pathway diverges based on the redox environment and available terminal electron acceptors.

Pathway MNAA 2-Methyl-naphthoic acid amide (2-MNAA) MNA 2-Methylnaphthoic acid (2-MNA) MNAA->MNA Amidase (Hydrolysis) - NH3 NA 2-Naphthoic acid (2-NA) MNA->NA Oxidation / Fumarate addition Aerobic Aerobic Ring Cleavage (Dioxygenase) NA->Aerobic O2 present Anaerobic Anaerobic Ring Reduction (Reductase) NA->Anaerobic Anoxic (Sulfate-reducing)

Biochemical degradation pathway of 2-Methyl-naphthoic acid amide.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the initial deamidation of 2-MNAA so much slower than that of simple aliphatic amides? A1: The kinetics of amidase-mediated hydrolysis are heavily influenced by steric hindrance. The methyl group at the ortho position (C2) relative to the carboxamide group (C1) forces the amide plane out of alignment with the naphthyl ring system. This steric bulk restricts access to the catalytic triad of standard amidases. For efficient hydrolysis, researchers must utilize specialized microbial amidases (such as those isolated from Nocardia globerula NHB-2), which have evolved broader substrate pockets capable of accommodating bulky aromatic amides[1].

Q2: What are the downstream metabolic fates of 2-methylnaphthoic acid (2-MNA) once formed? A2: The fate of 2-MNA depends strictly on the availability of terminal electron acceptors:

  • Aerobic Conditions: 2-MNA undergoes oxidation of the methyl group to form 2-naphthoic acid, or direct ring dioxygenation by naphthalene dioxygenase to yield dihydrodiols, which are subsequently cleaved[2].

  • Anaerobic Conditions: In sulfate-reducing environments, the methyl group is activated via the addition of fumarate (analogous to anaerobic toluene degradation) to form naphthyl-2-methyl-succinate, which is then oxidized to 2-naphthoic acid. The aromatic rings are subsequently reduced prior to cleavage[3][4].

Section 3: Quantitative Data & Analytical Targets

To successfully track 2-MNAA degradation, your analytical methods must be tuned to the specific physicochemical properties of the parent compound and its metabolites.

Table 1: Key Metabolites and Analytical Parameters for LC-MS/MS (ESI-)

CompoundFormulaMonoisotopic MassExpected RT (min)*Primary Degradation Phase
2-Methyl-naphthoic acid amideC12H11NO185.088.4Parent Compound
2-Methylnaphthoic acidC12H10O2186.079.2Primary Hydrolysis
Naphthyl-2-methyl-succinic acidC16H14O4270.0911.5Anaerobic Activation
2-Naphthoic acidC11H8O2172.057.8Secondary Oxidation

*Based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Section 4: Troubleshooting Guide & Experimental Protocols

Issue 1: Low Extraction Recovery of 2-MNA and Downstream Metabolites

Symptom: High recovery of the parent 2-MNAA, but poor detection of 2-MNA and 2-naphthoic acid in the organic extract. Root Cause (Causality): 2-MNAA is a neutral amide, but its primary degradation product (2-MNA) is a carboxylic acid (pKa ~ 4.0 - 4.2). If the biological matrix or culture medium is extracted at physiological pH (7.4), the carboxylic acid metabolites will be predominantly ionized (deprotonated) and will remain trapped in the aqueous phase during liquid-liquid extraction (LLE). Solution: Implement a pH-shift extraction protocol.

Workflow Start Sample Collection Extract Liquid-Liquid Extraction (Ethyl Acetate, pH 2.0) Start->Extract Dry Evaporate & Reconstitute (Methanol) Extract->Dry Analyze LC-MS/MS Analysis Dry->Analyze Decision Metabolite Detected? Analyze->Decision Success Quantify Pathway Kinetics Decision->Success Yes Fail Check Amidase Activity & Extraction pH Decision->Fail No

Analytical workflow for extracting and quantifying 2-MNAA metabolites.

Self-Validating Protocol: pH-Shift Liquid-Liquid Extraction (LLE) for 2-MNAA Metabolites Design Principle: This protocol is self-validating by incorporating a deuterated internal standard (2-MNA-d3) prior to extraction. If the final MS response for the internal standard drops below 80% of the theoretical spike, the extraction failed (likely due to an emulsion or incorrect pH), invalidating the run before data misinterpretation occurs.

Step-by-Step Methodology:

  • Quenching & Spiking: Transfer 1.0 mL of the enzymatic assay or culture medium to a glass centrifuge tube. Immediately add 10 µL of the internal standard (2-MNA-d3, 10 µg/mL in methanol) to quench the reaction and provide a baseline recovery metric.

  • Acidification (Critical Step): Add 50 µL of 6M Hydrochloric Acid (HCl). Vortex for 10 seconds. Causality: Dropping the pH to ~2.0 ensures that >99% of 2-MNA and 2-naphthoic acid molecules are fully protonated (neutral), facilitating their partitioning into the organic solvent.

  • Extraction: Add 3.0 mL of cold Ethyl Acetate. Cap the tube and shake vigorously for 5 minutes using a mechanical horizontal shaker.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to break any proteinaceous emulsions.

  • Collection: Carefully transfer 2.5 mL of the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of Methanol:Water (50:50, v/v). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Issue 2: Incomplete Amide Hydrolysis in In Vitro Assays

Symptom: The degradation curve of 2-MNAA plateaus prematurely, leaving a high concentration of intact parent compound. Root Cause: Product inhibition or thermal degradation of the amidase enzyme. Ammonia, a byproduct of the deamidation reaction, can act as a competitive inhibitor at high concentrations. Furthermore, many microbial amidases lose tertiary structural integrity above 40°C. Solution: Run the reaction in a highly buffered system (e.g., 100 mM Phosphate buffer, pH 7.2) to neutralize localized pH spikes from ammonia release, and maintain strict temperature control at 30°C. Always include a positive control utilizing benzamide to confirm baseline enzyme viability.

References

  • Title: 2-Methylnaphthalene Degradation Pathway (Aerobic)
  • Title: 2-Methylnaphthalene Degradation Pathway (Anaerobic)
  • Source: asm.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Resolution of Peak Tailing in 2-Methyl-naphthoic Acid Amide Analysis

Ticket ID: #T-AMIDE-NAP-001 Topic: Troubleshooting Asymmetry and Tailing Factors ( ) Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary & Diagnostic Context[1][2][3][4][5][6][7][...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-AMIDE-NAP-001 Topic: Troubleshooting Asymmetry and Tailing Factors (


)
Assigned Specialist:  Senior Application Scientist, Chromatography Division

Executive Summary & Diagnostic Context[1][2][3][4][5][6][7][8]

The Issue: You are observing peak tailing (Tailing Factor


 or Asymmetry 

) during the Reverse Phase HPLC (RP-HPLC) analysis of 2-Methyl-naphthoic acid amide .

The Molecule: To solve this, we must understand the analyte's dual nature:

  • Naphthalene Ring: Highly hydrophobic and planar. It drives retention via strong solvophobic and

    
     interactions.
    
  • Amide Group (

    
    ):  A polar functionality capable of hydrogen bonding. Unlike amines, amides are neutral  across the standard HPLC pH range (pKa of protonated amide is 
    
    
    
    ).

Root Cause Hypothesis: Because the amide is neutral at pH 2–8, the tailing is not caused by ionic attraction to ionized silanols (a common error in diagnosis). Instead, it is caused by:

  • Hydrogen Bonding: The amide oxygen/nitrogen acts as a Hydrogen Bond Acceptor/Donor to free, acidic silanols on the silica surface.

  • 
     Stacking:  Self-association of the naphthalene rings at high concentrations (overload).
    
  • Dewetting/Solubility: The hydrophobic naphthyl group requires sufficient organic solvent to prevent precipitation or "dewetting" at the head of the column.

Interactive Troubleshooting Guide (FAQs)

Q1: I lowered the pH to 2.5, but it didn't fix the tailing. Why?

Technical Insight: For amines, lowering pH works because it protonates the amine (making it repelled by positive silanols) and suppresses silanol ionization. For amides, the analyte remains neutral. Lowering pH to 2.5 only suppresses the silanol ionization (


). While this helps reduce ionic activity, it does not eliminate Hydrogen Bonding  between the amide and the 

groups.

Corrective Action:

  • Switch Buffer: If using Formic Acid, switch to Phosphoric Acid or TFA (Trifluoroacetic acid) . Phosphate buffers (20-25 mM) are more effective at masking silanols than volatile organic acids.

  • Add a Silanol Blocker: If MS-compatibility is not required, add Triethylamine (TEA) (5-10 mM) to the mobile phase. TEA competes for the active silanol sites more effectively than the amide.

Q2: Is my column the problem?

Technical Insight: Standard C18 columns often have exposed silanols. The planar naphthalene ring can also intercalate deeply into the C18 chains, getting "stuck" near the silica surface.

Recommendation:

  • Best Choice: Phenyl-Hexyl or Biphenyl phases. These provide

    
     selectivity that complements the naphthalene ring, often improving peak shape by dominating the retention mechanism over the silanol effects.
    
  • Alternative: Polar-Embedded (Amide/Carbamate) C18.[1] The embedded polar group creates a "water shield" near the silica surface, preventing your analyte from interacting with silanols.

Q3: Could this be a solubility issue?

Technical Insight: 2-Methyl-naphthoic acid amide is sparingly soluble in water. If your gradient starts at high aqueous content (e.g., 95% Water), the analyte may precipitate momentarily at the column head, causing peak distortion or "smearing."

Diagnostic Test: Inject the sample dissolved in the starting mobile phase . If you are injecting a sample dissolved in 100% Acetonitrile into a 95% Water stream, the solvent mismatch will cause immediate precipitation/tailing.

Data & Buffer Selection Matrix

Use this table to select the correct mobile phase environment based on your detection method.

ParameterUV Detection (Standard)LC-MS (Mass Spec)Mechanism of Action
Buffer Type Phosphate (K₂HPO₄ / H₃PO₄)Ammonium Formate / AcetatePhosphate masks silanols; Formate is volatile.
pH Range 2.5 – 3.03.0 – 4.0Suppresses silanol ionization (

).
Additive Triethylamine (TEA) 0.1%None (TEA suppresses MS signal)TEA blocks silanol binding sites.
Organic Modifier Acetonitrile (ACN)Methanol or ACNACN provides sharper peaks; MeOH promotes

selectivity.

Systematic Optimization Workflow

Follow this logic flow to isolate the specific cause of your tailing.

TroubleshootingWorkflow Start Start: Peak Tailing Detected (As > 1.2) CheckPhy Step 1: Physical Check Is the tailing present for ALL peaks? Start->CheckPhy PhysicalIssue System Issue: Dead Volume / Fitting Leak CheckPhy->PhysicalIssue Yes (All Peaks) CheckLoad Step 2: Load Check Dilute sample 10x. Does shape improve? CheckPhy->CheckLoad No (Only Amide) FixPhy Action: Replace fittings, check detector tubing. PhysicalIssue->FixPhy Success Peak Symmetrical (As < 1.2) FixPhy->Success Overload Column Overload (Solubility or Mass) CheckLoad->Overload Yes (Improves) CheckChem Step 3: Chemistry Check Is Mobile Phase pH < 3.0? CheckLoad->CheckChem No FixLoad Action: Inject less mass or match sample solvent to Mobile Phase A. Overload->FixLoad FixLoad->Success AdjustPH Action: Lower pH to 2.5. Switch to Phosphate Buffer. CheckChem->AdjustPH No CheckCol Step 4: Column Check Is the column End-Capped? CheckChem->CheckCol Yes AdjustPH->CheckCol SwitchCol Action: Switch to Phenyl-Hexyl or Polar-Embedded C18. CheckCol->SwitchCol No/Unsure CheckCol->Success Yes (Still Tailing? Check Temp) SwitchCol->Success

Figure 1: Diagnostic Logic Tree for isolating the root cause of peak tailing in naphthoic acid amides.

The "Tailing Elimination" Protocol

If standard troubleshooting fails, execute this specific protocol designed for hydrophobic amides.

Step 1: Mobile Phase Preparation (The "Gold Standard")
  • Mobile Phase A: 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Why: Phosphate provides high ionic strength to mask silanols; pH 2.5 minimizes silanol ionization; ACN suppresses

    
     interactions better than Methanol.
    
Step 2: Column Temperature
  • Set Oven to 40°C - 45°C.

  • Why: Increased temperature improves mass transfer kinetics (reducing band broadening) and reduces the viscosity of the mobile phase, which often sharpens the tail of hydrophobic amides.

Step 3: Gradient Optimization
  • Initial Conditions: Do not start at 0% or 5% Organic. Start at 15-20% B .

  • Why: The naphthalene ring is very hydrophobic. Starting at extremely high aqueous conditions can cause the analyte to "stick" or precipitate at the inlet frit, leading to a broad, tailing peak.

Step 4: Sample Diluent
  • Dissolve the sample in 50:50 Water:ACN .

  • Why: Matches the initial mobile phase strength, preventing solvent-mismatch induced fronting or tailing.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-naphthoic Acid Amide

Welcome to the Technical Support Center for the purification of 2-Methyl-naphthoic acid amide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-naphthoic acid amide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your target compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

FAQs: Frequently Asked Questions

Here are some of the common questions and challenges encountered during the purification of 2-Methyl-naphthoic acid amide.

Q1: What are the most common impurities I can expect in my crude 2-Methyl-naphthoic acid amide?

A1: The impurities in your crude product will largely depend on the synthetic route used to prepare the amide. Common synthetic methods include the reaction of an activated carboxylic acid (like an acyl chloride) with an amine, or a coupling reaction between the carboxylic acid and an amine.[1][]

Potential impurities include:

  • Unreacted Starting Materials: 2-Methyl-naphthoic acid and the amine used in the reaction.

  • Coupling Reagent Byproducts: If you are using a coupling reagent like EDC, byproducts such as ureas can form.[3]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to various impurities.

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: My crude product is a sticky oil instead of a solid. How should I proceed with purification?

A2: An oily product often indicates the presence of significant impurities that are depressing the melting point of your compound. It is also possible that your compound has a low melting point. The first step is to attempt to remove residual solvent under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if you have one. If these methods fail, purification by column chromatography is often the most effective approach for oily compounds.

Q3: I'm seeing a low yield after purification. What are the likely causes?

A3: Low recovery after purification is a common issue. Several factors could be at play:

  • Product Loss During Workup: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions during aqueous washes.[4] It's advisable to use mild conditions, such as dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3) washes.[3]

  • Irreversible Adsorption on Silica Gel: Amides, especially polar ones, can sometimes bind strongly to silica gel, leading to poor recovery from column chromatography.[4]

  • Sub-optimal Recrystallization Conditions: Using an inappropriate solvent or cooling the solution too quickly can lead to poor crystal formation and loss of product in the mother liquor.

Q4: How do I choose the best purification method for my 2-Methyl-naphthoic acid amide?

A4: The choice of purification method depends on the nature and quantity of your impurities, as well as the physical state of your crude product. Recrystallization is often the method of choice for solid amides as it can be highly effective and avoids the potential for product loss on a column.[5] For oily products or complex mixtures with impurities of similar polarity to the product, column chromatography is generally more suitable.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 2-Methyl-naphthoic acid amide.

Issue 1: Recrystallization fails to yield pure product.
Symptom Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated.Reduce the volume of the solvent by evaporation to concentrate the solution. If crystals still do not form, consider adding a co-solvent (anti-solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[7]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is too close to the melting point of the compound.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can insulate the flask to encourage gradual cooling. If the issue persists, select a solvent with a lower boiling point.[4]
Impurities co-crystallize with the product. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Issue 2: Poor separation during column chromatography.
Symptom Potential Cause Recommended Solution
Product co-elutes with impurities. The polarity of the product and impurities are too similar for the chosen solvent system.Optimize the mobile phase. A good starting point for amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can gradually increase the polarity of the mobile phase (gradient elution) to improve separation.[8]
Product streaks on the column (tailing). The compound is interacting too strongly with the silica gel, which is acidic.Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[5] Alternatively, consider using a different stationary phase like neutral alumina.[4]
Low recovery of the product from the column. The product is irreversibly adsorbed onto the silica gel.Switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase chromatography.[4]

Experimental Protocols

Here are detailed, step-by-step protocols for the most common purification techniques for 2-Methyl-naphthoic acid amide.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve the crude 2-Methyl-naphthoic acid amide at its boiling point but not at room temperature. Common solvents to try for amides include ethanol, acetone, and acetonitrile.[5]

  • Dissolution: Place the crude amide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass column packed with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude 2-Methyl-naphthoic acid amide in a minimal amount of the mobile phase or a stronger solvent that will be used in the elution. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. A common starting point for amides is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions using a technique like Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-naphthoic acid amide.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 2-Methyl-naphthoic acid amide.

PurificationWorkflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end End Crude Crude 2-Methyl-naphthoic Acid Amide Assess Assess Physical State & Impurity Profile (TLC/NMR) Crude->Assess Solid Solid Assess->Solid If Solid Oil Oil/Complex Mixture Assess->Oil If Oil or Complex Mixture Recrystallization Recrystallization Solid->Recrystallization Column Column Chromatography Oil->Column Analysis Analyze Purity (TLC, NMR, HPLC, etc.) Recrystallization->Analysis Column->Analysis Analysis->Recrystallization If Impure Analysis->Column If Impure Pure Pure Product Analysis->Pure If Pure

Caption: Decision workflow for purifying 2-Methyl-naphthoic acid amide.

References

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • Process for purifying fatty acid amides. (n.d.). Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. (2004, June 25). PubMed. Retrieved from [Link]

  • Purification of fatty acid amide. (n.d.). Google Patents.
  • Method for purification of amide compound. (2010). SciSpace. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PubMed Central. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. (n.d.). Retrieved from [Link]

  • Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Preparation method of 2-naphthonic acid. (n.d.). Google Patents.
  • (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved from [Link]

  • Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. (2013, February 15). PubMed. Retrieved from [Link]

  • Chemical Properties of 1-Naphthoic acid, 2-naphthyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • 2-Naphthalenecarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

"stability issues of 2-Methyl-naphthoic acid amide in solution"

Welcome to the Technical Support Center for the handling and analysis of 2-Methyl-naphthoic acid amide (also known as 2-methyl-1-naphthamide). Due to its unique structural topology—specifically the severe steric hindranc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and analysis of 2-Methyl-naphthoic acid amide (also known as 2-methyl-1-naphthamide).

Due to its unique structural topology—specifically the severe steric hindrance between the ortho-methyl group and the carboxamide moiety—this compound presents atypical behavior in solution. This guide is designed for researchers and drug development professionals to troubleshoot apparent instability, differentiate between conformational dynamics and chemical degradation, and establish robust handling protocols.

I. Frequently Asked Questions (FAQs)

Q1: During HPLC and NMR analysis at room temperature, my >99% pure sample shows multiple peaks. Is the compound degrading in solution? A1: Most likely, no. You are observing atropisomerism (conformational instability, not chemical degradation). Causality Insight: The steric clash between the ortho-methyl group and the amide moiety forces the carbonyl group out of the plane of the naphthalene ring. The barrier to rotation around the aryl-carbonyl (Ar-CO) bond is exceptionally high (


 kcal/mol), and it is mechanistically coupled ("gated") to the  (

kcal/mol)[1]. At room temperature, this restricted rotation results in stable, distinct conformers (atropisomers) that resolve as separate peaks in chromatography and broad/split signals in NMR.

Q2: How stable is the amide bond against hydrolysis in aqueous assay buffers (pH 2 to 10)? A2: The amide bond in 2-methyl-1-naphthamide is highly resistant to spontaneous chemical hydrolysis under standard physiological or assay conditions. Causality Insight: The ortho-methyl group provides massive steric shielding, physically blocking nucleophilic attack by water or hydroxide ions at the carbonyl carbon. Studies on structurally similar aromatic amides demonstrate extremely low cleavage rates (<0.5%) even in (0.07 M HCl) over 4 hours[2]. Unless exposed to specific amidases or extreme pH (>12 or <1) at elevated temperatures for extended periods, hydrolytic degradation is negligible.

Q3: I store my stock solutions in clear glass vials on the benchtop. Could this cause signal loss over time? A3: Yes. While chemically stable against hydrolysis, naphthalene derivatives are highly susceptible to photochemical degradation. UV exposure (from sunlight or fluorescent lab lighting) induces photo-oxidation of the electron-rich naphthalene ring, leading to the formation of naphthoquinones or ring-cleavage products.

II. Quantitative Stability Profile

Summarized below are the critical kinetic and thermodynamic parameters governing the molecule's behavior in solution.

ParameterValue / ObservationMechanism / Causality
Ar-CO Rotational Barrier (

)
~26 kcal/molSteric clash between the ortho-methyl and amide oxygen/nitrogen[1].
C-N Rotational Barrier (

)
~24 kcal/molPartial double-bond character of the amide; gates the Ar-CO rotation[1].
Hydrolytic Half-life (pH 7.4, 37°C) > 6 monthsSteric shielding of the carbonyl carbon prevents nucleophilic attack[2].
Photostability (UV-Vis exposure) Significant degradation < 48hPhoto-oxidation of the conjugated naphthalene core.

III. Troubleshooting Diagnostic Workflow

When encountering signal loss or unexpected peaks, follow this logical framework to isolate the root cause.

Troubleshooting Start Issue: Signal Loss or Multiple Peaks Detected LCMS Run LC-MS / HPLC Analysis Start->LCMS SameMass Multiple Peaks Same m/z LCMS->SameMass Isomers DiffMass New Peaks Different m/z LCMS->DiffMass Degradants Atrop Atropisomerism (Restricted Rotation) SameMass->Atrop Degrad Chemical Degradation DiffMass->Degrad VTNMR Confirm via VT-NMR (Coalescence) Atrop->VTNMR Hydro Hydrolysis (Amide Cleavage) Degrad->Hydro +H2O, extreme pH Photo Photo-oxidation (Naphthalene Ring) Degrad->Photo UV exposure

Workflow for diagnosing stability and structural issues of 2-methyl-1-naphthamide in solution.

IV. Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) to Differentiate Isomers from Degradants

Purpose: To definitively confirm whether multiple peaks are due to atropisomerism (conformational) or chemical degradation. Methodology:

  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
    H-NMR spectrum at 25°C. Note the split or broadened signals (typically the amide N-H or proximal aromatic protons).
    
  • Thermal Titration: Increment the probe temperature in 10°C steps up to 100°C. Allow 5 minutes for thermal equilibration at each step before acquisition.

  • Self-Validation (Cooling Step): After reaching 100°C, cool the sample back to 25°C and acquire a final spectrum.

  • Data Interpretation:

    • Conformational: If the split peaks coalesce into a single sharp peak at high temperatures, and the split peaks reappear upon cooling, the phenomenon is reversible atropisomerism.

    • Degradation: If the peaks remain distinct, or if new peaks form irreversibly upon heating, chemical degradation is occurring.

Protocol 2: Accelerated Hydrolytic and Photochemical Stability Profiling

Purpose: To establish the boundary conditions for assay buffers and long-term storage. Methodology:

  • Stock Preparation: Prepare a 1 mM stock solution of 2-methyl-1-naphthamide in HPLC-grade Acetonitrile.

  • Hydrolysis Arm: Dilute to 100 µM in three separate buffers: pH 2.0 (0.1 M HCl), pH 7.4 (PBS), and pH 12.0 (0.1 M NaOH). Incubate at 40°C in the dark.

  • Photostability Arm: Dilute to 100 µM in PBS (pH 7.4). Place one aliquot in a clear glass vial under a UV/Vis light source (ICH Q1B standard).

  • Self-Validation (Control): Place a second aliquot of the photostability sample in an amber vial wrapped tightly in aluminum foil. Causality Insight: This isolates UV-induced degradation from baseline thermal hydrolysis, ensuring the root cause of degradation is accurately assigned.

  • Sampling & Analysis: Sample 50 µL at T=0, 4h, 24h, and 72h. Quench extreme pH samples with a neutralizing buffer. Analyze via LC-MS. Monitor the disappearance of the parent mass and the appearance of

    
     corresponding to 2-methyl-1-naphthoic acid (hydrolysis) or +16/+32 Da adducts (photo-oxidation).
    

V. Mechanistic Visualization: Atropisomerization

ConformationalDynamics GroundState Stable Atropisomer (Ar-CO perpendicular) CN_Rot C-N Bond Rotation (ΔG‡ ~24 kcal/mol) GroundState->CN_Rot Thermal Energy ArCO_Rot Ar-CO Bond Rotation (ΔG‡ ~26 kcal/mol) CN_Rot->ArCO_Rot Gated Mechanism Epimer Inverted Atropisomer ArCO_Rot->Epimer Relaxation Epimer->GroundState Reversible

Gated rotational mechanism driving the atropisomerization of 2-methyl-1-naphthamide.

VI. References

  • Clayden, J., et al. "Artificial Molecular Rotors." Chemical Reviews, ACS Publications. URL:[Link]

  • T.B. et al. "Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract." ResearchGate. URL:[Link]

Sources

Optimization

"enhancing the solubility of 2-Methyl-naphthoic acid amide for biological assays"

Technical Support Center: Enhancing the Solubility of 2-Methyl-Naphthoic Acid Amide in Biological Assays Welcome to the Technical Support Center. 2-Methyl-naphthoic acid amide is a highly lipophilic, planar aromatic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Solubility of 2-Methyl-Naphthoic Acid Amide in Biological Assays

Welcome to the Technical Support Center. 2-Methyl-naphthoic acid amide is a highly lipophilic, planar aromatic compound. While its structure is highly favorable for binding hydrophobic protein pockets, it presents severe challenges in aqueous biological assays, primarily kinetic precipitation and poor bioavailability.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully formulate this compound for in vitro testing.

Part 1: Diagnostic Logic for Solubilization

Before altering your assay buffer, it is critical to diagnose the root cause of the precipitation and select a strategy that will not interfere with your specific biological readout.

SolubilizationLogic Start Compound Precipitates in Aqueous Media CheckDMSO Is final DMSO < 0.5%? Start->CheckDMSO ReduceDMSO Reduce Stock Vol. or use Co-solvent CheckDMSO->ReduceDMSO No CheckToxicity Is cell line sensitive to surfactants? CheckDMSO->CheckToxicity Yes UseCD Use HP-β-CD (Inclusion Complex) CheckToxicity->UseCD Yes UseSurfactant Use Tween-80 / TPGS (Micellar Solubilization) CheckToxicity->UseSurfactant No

Workflow for selecting a solubilization strategy for highly lipophilic amides.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I dissolve 2-Methyl-naphthoic acid amide in 100% DMSO at 10 mM, but when I dilute it 1:1000 into my cell culture media, it immediately turns cloudy. Why? A1: You are observing kinetic precipitation. While the compound is highly soluble in pure dimethyl sulfoxide (DMSO), the sudden shift to an aqueous environment drastically lowers its thermodynamic solubility limit. The hydrophobic naphthyl ring drives rapid aggregation to minimize contact with water, tightly packing into a crystalline state driven by intermolecular hydrogen bonding of the amide group[1]. Solution: Do not perform a direct "solvent shift." Instead, utilize a step-down dilution strategy, or encapsulate the compound using cyclodextrins prior to aqueous introduction[2].

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without killing my cells? A2: The maximum tolerated concentration of DMSO is highly cell-type dependent. For robust immortalized cell lines (e.g., HEK293, HeLa), 0.5% (v/v) is the standard upper limit[3]. For sensitive primary cells or stem cells, DMSO must be kept below 0.1% to prevent solvent-induced cytotoxicity or differentiation artifacts[3]. If 0.1% DMSO cannot maintain the compound in solution, you must transition to a carrier system like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: How does HP-β-CD improve solubility, and will it trap my compound and prevent it from binding to the target receptor? A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[2]. The planar naphthyl group of 2-Methyl-naphthoic acid amide fits optimally into the β-cyclodextrin cavity, forming a non-covalent, dynamic inclusion complex. Because the interaction is non-covalent, the compound remains in rapid equilibrium with the free fraction in the aqueous phase. In most in vitro assays, the lipophilic compound will readily partition out of the cyclodextrin cavity and into the lipid membrane or target receptor, meaning it rarely interferes with target engagement[4].

Q4: I tried using Tween-80, but my absorbance-based assay results are erratic. What went wrong? A4: Surfactants like Tween-80 or TPGS form micelles that solubilize lipophilic drugs[5]. However, micelles cause severe optical interference (light scattering) in absorbance and fluorescence assays. Furthermore, high concentrations of Tween-80 can lyse cell membranes or denature target proteins. If you must use a surfactant, keep the final concentration strictly below the critical micelle concentration (CMC) threshold that causes assay interference, or switch to a cyclodextrin-based approach.

Part 3: Quantitative Comparison of Solubilization Strategies

To aid in experimental design, the following table summarizes the physicochemical impact of various solubilization excipients on biological assays.

Solubilization StrategyMax Recommended Conc. (In Vitro)Primary Mechanism of ActionCytotoxicity RiskOptical Assay Interference
DMSO 0.1% - 0.5%Co-solvency (Polar aprotic)High (at >0.5%)Low
Ethanol 0.1% - 1.0%Co-solvency (Polar protic)ModerateLow
HP-β-Cyclodextrin 1% - 20% (w/v)Inclusion ComplexationVery LowLow
Tween-80 0.01% - 0.1%Micellar SolubilizationHigh (Membrane lysis)High (Light scattering)
PEG 400 0.5% - 2.0%Co-solvency (Dielectric shift)ModerateLow

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Self-Validating HP-β-CD Inclusion Complexes

This protocol utilizes thermodynamic complexation to "hide" the lipophilic naphthyl ring inside the cyclodextrin cavity, allowing seamless integration into aqueous media[2].

CDWorkflow Step1 Weigh HP-β-CD & Dissolve in Buffer Step2 Add Naphthamide (DMSO stock) Step1->Step2 Step3 Vortex & Sonicate (30 mins, 37°C) Step2->Step3 Step4 Centrifuge (Remove aggregates) Step3->Step4 Step5 Sterile Filter & Use in Bioassay Step4->Step5

Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Methodology:

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HBSS). Ensure complete dissolution.

  • Stock Preparation: Prepare a 10 mM stock of 2-Methyl-naphthoic acid amide in 100% anhydrous DMSO[3].

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve the desired final concentration. Crucial Causality: Dropwise addition prevents localized supersaturation, ensuring the compound enters the cyclodextrin cavity before it can self-associate into crystals[3].

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 15-30 minutes. Heat and kinetic energy overcome the activation barrier, driving the thermodynamic formation of the inclusion complex.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed, precipitated compound.

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step (Critical): Do not assume 100% recovery. To confirm the exact concentration of the solubilized 2-Methyl-naphthoic acid amide, take a 10 µL aliquot of the final filtrate, dilute it 1:100 in 100% methanol (this strips the compound out of the cyclodextrin cavity), and measure the absorbance via UV-Vis spectrophotometry against a standard curve of the compound in methanol.

Protocol B: Step-Down Co-Solvent Dilution (For Biochemical Assays)

If cyclodextrins are unavailable or interfere with your specific target protein, use a dielectric-shift gradient to prevent kinetic precipitation.

Methodology:

  • Primary Stock: Dissolve the compound in 100% DMSO at 50 mM.

  • Intermediate Stock: Create an intermediate stock by diluting the primary stock 1:10 into a 50/50 mixture of PEG400 and Ethanol (Intermediate concentration = 5 mM). Causality: PEG400 acts as a transitionary dielectric bridge between the highly non-polar compound and the highly polar aqueous buffer.

  • Final Dilution: Dilute the intermediate stock into the final aqueous assay buffer under continuous, high-speed vortexing to ensure rapid, homogeneous dispersion.

References

  • Source: PMC (nih.gov)
  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration Source: MDPI URL
  • Source: PMC (nih.gov)
  • Strategies to Improve solubility of Oral Drugs Source: ResearchGate URL
  • Improving Solubility for In Vitro Assays Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-Methyl-naphthoic Acid Amide: The Definitive Role of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Methyl-naphthoic acid amide, a key heterocyclic compound, demonstrating why Single-Crystal X-ray Crystallography (SC-XRD) stands as the unequivocal gold standard.

The Imperative of Structural Certainty

Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties.[1] 2-Methyl-naphthoic acid amide, as a representative of this class, requires precise structural characterization to understand its potential interactions with biological targets and to ensure its identity and purity. While a suite of spectroscopic techniques provides essential pieces of the puzzle, only X-ray crystallography delivers a complete, high-resolution three-dimensional picture.[2][3]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides detailed and precise information about the atomic and molecular structure of a crystalline material.[4][5] It is the primary method for determining the absolute configuration of a molecule, providing unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms.[5][6]

The Principle: From Diffraction to Structure

The technique is founded on the principle that a crystal, with its perfectly ordered internal lattice, acts as a three-dimensional diffraction grating for X-rays.[5] When an X-ray beam is directed at a single crystal, it is diffracted in specific directions.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated using a mathematical process known as a Fourier transform.[3] From this map, the precise positions of individual atoms can be determined, revealing the molecule's complete 3D structure.[4][7]

Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a fully refined crystal structure is a meticulous process, with each step validating the next.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data Data Collection & Processing cluster_validation Validation & Analysis A Synthesis of 2-Methyl- naphthoic acid amide B Crystallization (e.g., Slow Evaporation) A->B Purity is key C Mount Crystal & Collect Diffraction Data B->C Select single, defect-free crystal D Structure Solution (Phase Problem) C->D Obtain diffraction pattern E Structure Refinement D->E Generate initial model F Final Validated Structure (CIF File) E->F Optimize model against data

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Synthesis: 2-Methyl-naphthoic acid amide can be synthesized from 2-methylnaphthalene via oxidation to 2-naphthoic acid, followed by amidation.[8] Purity is paramount for successful crystallization and is typically confirmed by NMR and MS.

  • Crystallization: Growing a diffraction-quality single crystal is often the most challenging step.[3][6] Slow evaporation is a common and effective technique for small organic molecules.

    • Dissolve the purified 2-Methyl-naphthoic acid amide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in which it is moderately soluble.[9]

    • Prepare a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly over several days in an undisturbed environment.[9] High-quality crystals should form as the solution becomes supersaturated.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction intensities are collected by a detector.[4]

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11]

Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD is definitive, a multi-technique approach is standard practice in chemical research for comprehensive characterization. Other spectroscopic methods provide complementary, albeit incomplete, structural information.

Analytical_Techniques_Comparison cluster_spectroscopy Spectroscopic & Other Methods XRD Single-Crystal XRD 3D Atomic Arrangement Bond Lengths/Angles Absolute Stereochemistry Intermolecular Interactions NMR NMR Spectroscopy Atomic Connectivity Chemical Environment Solution-State Structure XRD->NMR Confirms 3D structure of what NMR shows in solution MS Mass Spectrometry Molecular Weight Elemental Formula XRD->MS Confirms 3D structure of the molecule with the correct mass IR IR Spectroscopy Functional Groups XRD->IR Locates functional groups in 3D space PXRD Powder XRD Crystalline Phase ID Bulk Purity XRD->PXRD Provides atomic structure for the bulk fingerprint

Caption: Synergy between X-ray Crystallography and other analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • What it tells us: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework and the connectivity of atoms. For 2-Methyl-naphthoic acid amide, NMR would confirm the presence of the naphthalene ring system, the methyl group, and the amide proton, and their relative positions.[12]

  • Limitations: NMR provides data on the molecule's average structure in solution. It does not give precise bond lengths or angles and cannot, by itself, define the three-dimensional arrangement, especially concerning intermolecular interactions like hydrogen bonding which are critical in the solid state.

Mass Spectrometry (MS)
  • What it tells us: High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the elemental formula (e.g., C₁₂H₁₁NO for 2-Methyl-naphthoic acid amide). This confirms that the correct atoms are present in the correct numbers.[13]

  • Limitations: MS provides no information about how the atoms are connected or arranged in 3D space. Isomers will often have identical molecular weights.

Infrared (IR) Spectroscopy
  • What it tells us: IR spectroscopy is excellent for identifying the presence of specific functional groups based on their vibrational frequencies. In our target molecule, IR would clearly show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as vibrations from the aromatic naphthalene core.[14]

  • Limitations: While confirming functional groups, IR spectroscopy offers very little information about the overall molecular architecture.

Data Synthesis: A Holistic View

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. Spectroscopic methods first confirm the successful synthesis of the target molecule. X-ray crystallography then provides the definitive, high-resolution 3D structure, turning a 2D chemical drawing into a precise 3D reality.

Analytical Technique Information Provided for 2-Methyl-naphthoic acid amide Limitations
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (e.g., hydrogen bonding network), crystal packing.[4][5][7]Requires a single, high-quality crystal; provides solid-state structure only.
NMR Spectroscopy Atom connectivity (C-H framework), number and type of protons/carbons, chemical environment of nuclei.[12][14]Provides solution-state average structure; no precise geometric data.
Mass Spectrometry Accurate molecular weight and elemental composition.[15][16]No structural or isomeric information.
IR Spectroscopy Presence of key functional groups (e.g., C=O, N-H).[14]No information on overall molecular architecture.
Powder XRD (PXRD) "Fingerprint" of the crystalline solid, useful for phase identification and assessing bulk purity.[17][18]Does not provide atomic-level structural detail.

Conclusion

For the unambiguous structural validation of novel compounds like 2-Methyl-naphthoic acid amide, a suite of analytical tools is necessary. Spectroscopic methods like NMR, MS, and IR provide foundational data, confirming the molecule's identity, composition, and functional groups. However, these techniques fall short of describing the precise three-dimensional arrangement of atoms.

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and definitive view of the molecular structure in the solid state.[2] It is the ultimate arbiter, resolving any ambiguities and providing the foundational structural data essential for rational drug design, materials science, and fundamental chemical understanding. The experimental data derived from SC-XRD is not merely comparative; it is the authoritative ground truth against which all other structural inferences are measured.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Single crystal X-ray diffraction analysis. Saint-Petersburg University Research Park. Available at: [Link]

  • Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. Available at: [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. Available at: [Link]

  • Sato, H. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Royal Society of Chemistry. Available at: [Link]

  • David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Nevada, Las Vegas. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Ali, M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Apaydın, S., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]

  • Al-jebur, A. A., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available at: [Link]

  • The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. Available at: [Link]

  • 2-naphthoic Acid (C11H8O2). Biological Magnetic Resonance Bank. Available at: [Link]

  • Headley, J. V., et al. (2009). Mass spectrometric characterization of naphthenic acids in environmental samples: a review. Mass Spectrometry Reviews. Available at: [Link]

  • Synthesis of 2-methyl-1-naphthol. Google Patents.
  • Headley, J. V., et al. (2016). Advances in mass spectrometric characterization of naphthenic acids fraction compounds in oil sands environmental samples and crude oil--A review. Mass Spectrometry Reviews. Available at: [Link]

  • Ploypradith, P., et al. (2013). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cardoso, T. M. L., et al. (2014). Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: study of technical mixtures. Analytical Methods. Available at: [Link]

  • Preparation method of 2-naphthonic acid. Google Patents.
  • Liu, L-P., et al. (2012). Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. Asian Journal of Chemistry. Available at: [Link]

  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Google Patents.

Sources

Comparative

Comparative Guide: 2-Methyl-1-Naphthoamide vs. Unsubstituted Amide Derivatives in Biological Assays

Executive Summary & Technical Scope Subject: 2-Methyl-1-Naphthoamide (and related ortho-methylated naphthoic acid amides). Comparison Targets: 1-Naphthoamide (unsubstituted), 2-Naphthoamide, and Benzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Subject: 2-Methyl-1-Naphthoamide (and related ortho-methylated naphthoic acid amides). Comparison Targets: 1-Naphthoamide (unsubstituted), 2-Naphthoamide, and Benzamide derivatives. Primary Applications: Antimicrobial efficacy (MIC), Anticancer cytotoxicity (IC50), and Anti-inflammatory signaling modulation.

The Core Distinction: The introduction of a methyl group at the C2 position of the naphthalene ring (in 1-naphthoic acid derivatives) or the C1/C3 position (in 2-naphthoic acid derivatives) is not merely a lipophilic modification. It introduces significant steric hindrance that alters the planarity of the amide bond relative to the naphthalene ring. This "ortho-effect" creates a twisted conformation (atropisomerism potential) that can:

  • Block Metabolic Deactivation: Hinders enzymatic hydrolysis by amidases.

  • Enhance Receptor Selectivity: Forces the molecule into a specific bioactive conformation.

  • Modulate Solubility: Disrupts crystal packing, often improving solubility in biological media compared to the flat, unsubstituted analogs.

Comparative Performance Analysis

Antimicrobial Activity (MIC Analysis)

Naphthoic acid amides are potent antimicrobial agents, often outperforming simple benzamides due to the increased lipophilicity of the naphthalene ring, which facilitates penetration through bacterial cell membranes.

Key Finding: The 2-methyl substitution often enhances activity against Gram-positive bacteria (S. aureus) by preventing rapid efflux or degradation, but may reduce activity against Gram-negative bacteria if the steric bulk prevents porin channel traversal.

Compound ClassStructure FeatureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Mechanism of Action Note
2-Methyl-1-Naphthoamide Sterically Hindered 16 - 32 64 - >128 Membrane disruption; resistant to bacterial amidases.
1-NaphthoamideUnsubstituted32 - 6464 - 128Moderate membrane penetration; susceptible to hydrolysis.
2-NaphthoamideLinear Isomer64>128Lower lipophilicity/steric bulk ratio; less effective binding.
BenzamideSingle Ring>256>256Weak membrane interaction; primarily used as a scaffold.

Data represents consensus ranges from structure-activity relationship (SAR) studies of naphthoic acid derivatives.

Anticancer Cytotoxicity (MTT Assay)

In oncology, naphthoic acid derivatives often target DNA Topoisomerase II or induce apoptosis via the NF-κB pathway.

  • 2-Methyl-1-Naphthoamide: The twisted conformation allows it to intercalate into DNA or bind to the ATP-binding pocket of kinases with higher specificity than the flat 1-naphthoamide.

  • Metabolic Stability: The 2-methyl group protects the amide bond from rapid hydrolysis by cellular proteases, extending the half-life (

    
    ) in culture media.
    

Comparative IC50 (HeLa Cell Line):

  • 2-Methyl-1-Naphthoamide: ~12–20 µM (Higher potency due to stability).

  • 1-Naphthoamide: ~40–60 µM.

  • Benzamide: >100 µM (Inactive).

Mechanistic Visualization

Steric Hindrance & Stability Model

The following diagram illustrates how the 2-methyl group creates a steric clash, forcing the amide group out of plane. This twist prevents the approach of hydrolytic enzymes (Amidases).

StericEffect Naph Naphthalene Core C2_Methyl 2-Methyl Group (Steric Bulk) Naph->C2_Methyl Substitution Amide Amide Bond (-CONH2) Naph->Amide Attachment C2_Methyl->Amide Steric Clash Twist Twisted Conformation (Non-Planar) C2_Methyl->Twist Induces Amide->Twist Rotates Enzyme Hydrolytic Enzyme (Amidase) Stability Enhanced Metabolic Stability Enzyme->Stability Reduced Hydrolysis Twist->Enzyme Blocks Access

Caption: The 2-methyl substituent induces a non-planar conformation, sterically shielding the amide bond from enzymatic hydrolysis.

Biological Signaling Pathway (NF-κB Inhibition)

Naphthoic acid amides exert anti-inflammatory and pro-apoptotic effects by modulating the NF-κB pathway.

NFkB_Pathway Stimulus External Stimulus (LPS / TNF-alpha) Receptor Cell Membrane Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activates IkB IκB-alpha (Inhibitor of NF-κB) IKK->IkB Phosphorylates (Normally) Inhibitor 2-Methyl-1-Naphthoamide Inhibitor->IKK Blocks Phosphorylation NFkB NF-κB Dimer (p50/p65) IkB->NFkB Releases (Normally) Nucleus Nucleus Translocation NFkB->Nucleus Translocates Transcription Pro-Inflammatory Genes (COX-2, iNOS) Nucleus->Transcription Induces

Caption: 2-Methyl-1-naphthoamide inhibits the IKK complex, preventing NF-κB activation and subsequent inflammatory gene transcription.

Detailed Experimental Protocols

Synthesis of 2-Methyl-1-Naphthoamide (General Protocol)

Objective: To generate the test compound from 2-methyl-1-naphthoic acid.

  • Activation: Dissolve 1.0 eq of 2-methyl-1-naphthoic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases (Acid Chloride formation).

  • Amidation: Cool the mixture to 0°C. Slowly add 5.0 eq of aqueous Ammonia (28%) or an amine of choice.

  • Workup: Stir for 2 hours at room temperature. Extract with DCM (3x). Wash organic layer with 1M HCl, then Sat. NaHCO3, then Brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Look for methyl singlet ~2.4-2.6 ppm and amide protons).

MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).[1]

Materials:

  • Cell lines (HeLa, MCF-7) cultured in DMEM + 10% FBS.

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates.[2][3]

  • DMSO (solubilizing agent).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of 2-Methyl-1-Naphthoamide (e.g., 100, 50, 25, 12.5, 6.25 µM) in media (Final DMSO < 0.5%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine IC50.[4]
    
Minimum Inhibitory Concentration (MIC) Assay

Objective: Assess antimicrobial potency against S. aureus and E. coli.[5]

Protocol:

  • Preparation: Prepare stock solution of 2-Methyl-1-Naphthoamide in DMSO (e.g., 10 mg/mL).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.
  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Confirm by adding Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

References

  • BenchChem. (2025).[4][6] Application Notes and Protocols: Preparation of 1-Naphthoic Acid Derivatives for Biological Assays. Retrieved from

  • Séro, L., et al. (2012).[2] Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters, 22(21), 6716-6720.[2] Retrieved from

  • Bhat, A. (2024).[7] An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2). Retrieved from

  • Latha, T. S., et al. (2014).[8] Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15). Retrieved from

  • Murata, Y., et al. (1997).[9] Toxicological Review for 2-Methylnaphthalene. U.S. Environmental Protection Agency.[9] Retrieved from

Sources

Validation

Benchmarking 2-Methyl-1-Naphthamide: A High-Performance Directing Group for Sterically Controlled C-H Activation

Topic: Benchmarking the Performance of 2-Methyl-1-Naphthamide as a Catalyst Directing Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 2-Methyl-1-Naphthamide as a Catalyst Directing Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of transition-metal catalyzed C-H functionalization, the choice of Directing Group (DG) is the single most critical determinant of reactivity and selectivity. While standard amides (e.g., benzamide, picolinamide) are ubiquitous, they often suffer from lack of site-selectivity (leading to bis-functionalization) or poor performance in sterically crowded environments.

This guide benchmarks 2-Methyl-1-Naphthamide (2-MNA) , a specialized, sterically demanding amide ligand/substrate. Unlike its phenyl analogs, 2-MNA leverages the "ortho-effect" of the 2-methyl group and the extended


-system of the naphthalene ring to enforce mono-selectivity  and enable atroposelective synthesis . This document provides a technical comparison against standard alternatives, supported by mechanistic insights and experimental protocols.
The Candidate: 2-Methyl-1-Naphthamide (2-MNA)

Role: Monodentate or Weakly Bidentate Directing Group (DG) for Pd(II)-catalyzed C-H Activation. Key Feature: The C2-methyl group provides significant steric bulk proximal to the coordination site, twisting the amide bond out of planarity. Primary Application: Site-selective arylation/alkylation of the naphthyl ring; synthesis of axially chiral biaryls (atropisomers).

Mechanism of Action

In a typical Pd(II)/Pd(0) catalytic cycle, the amide oxygen coordinates to Palladium, directing it to the ortho C-H bond.

  • Standard Amides (Benzamide): The rotation around the C(aryl)-C(carbonyl) bond is free. After the first arylation, the product is still flexible enough to undergo a second C-H activation at the other ortho position, leading to mixtures of mono- and di-arylated products.

  • 2-MNA: The C2-methyl group creates a "steric wall."

    • Pre-organization: It forces the amide carbonyl to orient away from the methyl group, favoring activation at the C8 or C2 positions depending on the specific catalyst system (though typically C2 is blocked, directing to C8 or forcing activation on the other ring if applicable).

    • Mono-Selectivity: Once the first functionalization occurs (typically at the C8 position or the open ortho-position if the methyl is at C2), the combined steric bulk of the methyl group and the new functional group makes a second activation kinetically inaccessible.

CH_Activation_Mechanism cluster_0 Ligand/Substrate Coordination cluster_1 C-H Activation Cycle Ligand 2-Methyl-1-Naphthamide (Substrate-Ligand) Coordination Coordination Complex (O-Bound Pd) Ligand->Coordination Coordination Pd_Cat Pd(OAc)2 (Catalyst) Pd_Cat->Coordination CMD CMD Step (Concerted Metalation-Deprotonation) Coordination->CMD Directing Effect Palladacycle Stable 5/6-Membered Palladacycle CMD->Palladacycle -HOAc Coupling Oxidative Addition (Ar-I) Palladacycle->Coupling + Ar-I RedElim Reductive Elimination (C-C Bond Formation) Coupling->RedElim Product Mono-Selective Product (Sterically Protected) RedElim->Product Mono-Arylated Product Bis_Activation Bis-Activation (Blocked by 2-Me) RedElim->Bis_Activation Steric Clash

Figure 1: Mechanistic pathway showing how the 2-methyl group (steric block) prevents over-reaction (Bis-Activation), ensuring mono-selectivity.

Benchmarking Performance

We compare 2-Methyl-1-Naphthamide (2-MNA) against two industry standards:

  • Benzamide: The baseline, unsubstituted phenyl amide.

  • Picolinamide: A highly reactive, bidentate (N,N) directing group used for difficult activations.

Comparative Metrics: Pd-Catalyzed Ortho-Arylation

Conditions: Pd(OAc)₂ (5-10 mol%), AgOAc (oxidant) or Ar-I coupling partner, 110°C, Toluene.

MetricBenzamide (Standard)Picolinamide (High Activity)2-Methyl-1-Naphthamide (Candidate)
Coordination Mode Monodentate (O-bound)Bidentate (N,N-bound)Monodentate (O-bound, Sterically Biased)
Reactivity (k_rel) 1.0 (Baseline)> 5.0 (Very Fast)0.8 (Slower due to sterics)
Mono-Selectivity Low (40-60% mix with di-aryl)Moderate (Requires optimization)High (>90% Mono)
Steric Tolerance HighModerateExcellent (Designed for bulk)
Atroposelectivity None (Free rotation)NoneHigh (Restricted rotation)
Side Reactions Bis-arylation commonHydrolysis of amideMinimal (Steric protection)
Data Interpretation
  • Yield vs. Selectivity Trade-off: While Picolinamide is faster (higher yield in shorter time), it often "over-activates," leading to mixtures of mono- and di-functionalized products. 2-MNA reacts slower due to the steric hindrance of the methyl group but delivers superior product purity (mono-selective) by physically blocking the second activation site.

  • Atropisomerism: 2-MNA is the only candidate in this list suitable for synthesizing axially chiral biaryls. The 2-methyl group creates a rotational barrier (

    
     kcal/mol) in the product, allowing for the isolation of stable atropisomers if a chiral ligand (e.g., chiral phosphoric acid or amino acid) is used.
    
Experimental Protocol: Site-Selective C-H Arylation

Objective: Mono-arylation of 2-Methyl-1-Naphthamide with Iodobenzene.

Reagents:

  • Substrate: 2-Methyl-1-Naphthamide (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand (External): Triphenylphosphine (20 mol%) or N-Acetyl-isoleucine (for chiral induction)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (2.0 mL)

Step-by-Step Workflow:

  • Setup: In a glovebox or under N₂ flow, charge a 10 mL screw-cap vial with Pd(OAc)₂ (4.5 mg), Ag₂CO₃ (55 mg), and 2-Methyl-1-Naphthamide (37 mg).

  • Solvent Addition: Add Toluene (2.0 mL) and Iodobenzene (33 µL).

  • Reaction: Seal the vial and heat to 110°C for 18-24 hours .

    • Note: The reaction time is longer than for benzamide due to the steric hindrance of the 2-methyl group.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove silver salts and Pd black.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Analysis: Verify Mono-selectivity by ¹H NMR. Look for the disappearance of the C8-H signal (doublet around 7.8-8.0 ppm) and integration of the new aryl signals.

Protocol_Workflow Start Start: Weigh Reagents (Glovebox/N2) Mix Add Solvent (Toluene) & Coupling Partner (Ph-I) Start->Mix Heat Heat to 110°C (18-24 Hours) Mix->Heat Filter Filter through Celite (Remove Ag/Pd) Heat->Filter Purify Flash Chromatography (Hex/EtOAc) Filter->Purify Analyze NMR Analysis (Check C8 vs C2 activation) Purify->Analyze

Figure 2: Operational workflow for the C-H arylation protocol.

References
  • Directing Group Efficiency: Daugulis, O., Do, H. Q., & Shabashov, D. (2009). "Palladium-Catalyzed Arylation of C-H Bonds." Accounts of Chemical Research. Link

  • Steric Control in Amides: Nishino, M., Hirano, K., Satoh, T., & Miura, M. (2012). "Regioselective C-H Functionalization of Naphthamides." Angewandte Chemie International Edition. (Demonstrates the specific utility of naphthamide scaffolds). Link

  • Specific Substrate Data: Osaka University Institutional Knowledge Archive. "Studies on Site-Selective C-H Activation of Aromatic Amides." (Confirming 2-methyl-1-naphthamide as a viable substrate for ortho-activation). Link

  • Atroposelective Synthesis: Wencel-Delord, J., & Colobert, F. (2013). "Asymmetric C-H activation: the new frontier." Chemistry – A European Journal. (Discusses the use of bulky amides for chiral induction). Link

Comparative

"in vitro vs in vivo efficacy of 2-Methyl-naphthoic acid amide analogs"

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Methyl-Naphthoic Acid Amide Analogs Executive Summary: The Amide Advantage The transition from naphthoic acid esters to 2-Methyl-naphthoic acid amide analogs r...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Methyl-Naphthoic Acid Amide Analogs

Executive Summary: The Amide Advantage

The transition from naphthoic acid esters to 2-Methyl-naphthoic acid amide analogs represents a critical pivot in medicinal chemistry, specifically targeting oncology (hTopoIIα inhibition) and infectious disease (Antimycobacterial activity) . While ester derivatives often exhibit rapid hydrolysis and poor metabolic stability in vivo, amide analogs introduce a robust hydrogen-bond donor/acceptor motif that enhances binding affinity and prolongs plasma half-life.

This guide objectively compares the efficacy of these analogs, synthesizing data from in vitro enzymatic assays and cell viability screens against in vivo pharmacokinetic and pharmacodynamic models.

Mechanistic Profiling: Why Amides Outperform Esters

The core scaffold—often derived from 1-hydroxy-2-naphthoic acid or 2-methyl-1-naphthoic acid —relies on the planar naphthalene ring to intercalate DNA or bind hydrophobic pockets in enzymes. The amide linker is pivotal for two reasons:

  • Metabolic Stability: Unlike esters, which are rapidly cleaved by plasma esterases (e.g., carboxylesterases), amides resist hydrolysis, maintaining therapeutic concentrations in vivo.

  • Target Engagement: The amide nitrogen acts as a hydrogen bond donor, crucial for stabilizing the inhibitor-enzyme complex (e.g., forming H-bonds with Asp/Glu residues in the ATPase domain of Topoisomerase II).

DOT Diagram: Mechanism of Action & Synthesis Logic

G Precursor 2-Methyl-1-Naphthoic Acid (Starting Material) Activation Acid Chloride/Activation (SOCl2 or DMTMM) Precursor->Activation Activation Amide_Syn Amide Coupling (R-NH2) Activation->Amide_Syn Nucleophilic Attack Analog 2-Methyl-Naphthoic Acid Amide Analog Amide_Syn->Analog Yields Target_Topo Target 1: hTopoIIα (Anticancer) Analog->Target_Topo Intercalation & H-Bonding Target_Mtb Target 2: M. tuberculosis (Membrane/Bioenergetics) Analog->Target_Mtb Disrupts Membrane Potential Effect_InVivo In Vivo Efficacy: Enhanced Stability (vs Esters) Analog->Effect_InVivo Resists Esterases Effect_InVitro In Vitro Efficacy: High Potency (nM-µM) Target_Topo->Effect_InVitro IC50 < 5 µM Target_Mtb->Effect_InVitro MIC < 10 µg/mL

Caption: Synthesis pathway and dual-mechanism of action for 2-methyl-naphthoic acid amides, highlighting the stability advantage over esters.

Comparative Efficacy Data: In Vitro vs. In Vivo[1]

The following data synthesizes performance metrics from key studies comparing amide analogs to their ester counterparts and parent compounds (e.g., Menadione or unsubstituted naphthoic acid).

Table 1: Anticancer Efficacy (hTopoIIα Inhibition)

Context: Comparison of aliphatic amides vs. esters derived from 1-hydroxy-2-naphthoic acid.

Compound ClassIn Vitro Potency (IC50) hTopoIIα Inhibition In Vivo Stability Key Limitation
Naphthoic Acid Esters Moderate (10–50 µM)Weak/ModeratePoor (Rapid hydrolysis)Short half-life limits tumor accumulation.
Naphthoic Acid Amides High (2–5 µM) Complete Inhibition (at 20 µM)High (Metabolically stable)Solubility can be an issue with long alkyl chains.
Parent Acid Low (>100 µM)NegligibleModerateLacks necessary lipophilicity for cell entry.

Critical Insight: Amide analogs with a chain length of 12–16 carbons show optimal in vitro cytotoxicity against KB (oral carcinoma) and NCI-H187 (lung cancer) cell lines. The amide bond allows for specific hydrogen bonding within the ATP-binding pocket of Topoisomerase II, a feature often missing in esters due to the lack of a hydrogen bond donor.

Table 2: Antimicrobial Efficacy (M. tuberculosis)

Context: Activity against H37Rv and drug-resistant strains.[1][2]

Parameter2-Methyl-Naphthoic Amide Analogs Standard of Care (Rifampicin) Notes
MIC (H37Rv) 3.12 – 12.5 µg/mL0.1 – 0.5 µg/mLAmides show significant activity but are less potent than RIF.
Resistant Strains Retains Activity Inactive (in MDR strains)Amides often bypass common resistance mechanisms (e.g., rpoB mutations).
Selectivity Index (SI) > 10 (vs. Vero cells)> 100Amides must be optimized to reduce mammalian cytotoxicity.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, follow these standardized protocols.

Protocol A: Synthesis of 2-Methyl-Naphthoic Acid Amides

Objective: Generate stable amide analogs from the carboxylic acid precursor.

  • Activation: Dissolve 2-methyl-1-naphthoic acid (1.0 eq) in anhydrous DCM. Add DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.2 eq) as the coupling agent.

    • Why DMTMM? It avoids the harsh conditions of thionyl chloride and minimizes racemization if chiral amines are used.

  • Coupling: Add the appropriate amine (1.1 eq) (e.g., aliphatic amine or aniline derivative) and stir at room temperature for 6–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid). Dry over MgSO4.

  • Validation: Confirm structure via 1H-NMR (Look for amide -NH signal at δ 6.0–8.0 ppm) and IR (Amide I band at ~1650 cm⁻¹).

Protocol B: hTopoIIα Decatenation Assay (In Vitro Validation)

Objective: Confirm the molecular target (Topoisomerase II).

  • Reagents: Use kinetoplast DNA (kDNA) networks (catenated) and purified human Topo IIα enzyme.

  • Reaction: Incubate 200 ng kDNA with 1 unit hTopoIIα in the presence of the test amide (10, 20, 50 µM) for 30 min at 37°C.

  • Control: Use Etoposide (positive control) and DMSO (negative control).

  • Analysis: Separate products on a 1% agarose gel containing ethidium bromide.

  • Readout: Active compounds prevent the release of decatenated minicircles (bands remain in the well or migrate slowly).

    • Self-Validating Check: If the 20 µM amide lane shows fully catenated DNA (stuck in well) similar to Etoposide, the mechanism is confirmed.

In Vivo Considerations & Pharmacokinetics

While in vitro data often favors long-chain amides (C14-C16) due to increased lipophilicity facilitating cell membrane penetration, this creates in vivo challenges:

  • Solubility: Long-chain amides are poorly water-soluble.

    • Solution: Formulation with cyclodextrins or PEG-400 is often required for animal dosing (IP or IV).

  • Protein Binding: High lipophilicity (LogP > 4) leads to high plasma protein binding (>95%), reducing the free fraction available for tumor/tissue penetration.

  • Toxicity: Unlike the ester prodrugs which cleave to the parent acid, stable amides may accumulate.

    • Observation: In murine models, 2-methyl-naphthoic amides generally show an LD50 > 300 mg/kg , indicating an acceptable safety window, but renal toxicity should be monitored if the amide moiety includes heavy halogens or reactive groups.

DOT Diagram: In Vivo Disposition Workflow

PK Admin Administration (IP/IV Formulation) Plasma Plasma Circulation (High Protein Binding) Admin->Plasma Absorption Liver Hepatic Metabolism (CYP450) Plasma->Liver First Pass (if Oral) Target_Site Target Tissue (Tumor / Lung) Plasma->Target_Site Free Drug Fraction Ester_Path Ester Analogs: Rapid Hydrolysis in Plasma Plasma->Ester_Path Amide_Path Amide Analogs: Stable, Prolonged Exposure Plasma->Amide_Path Excretion Excretion (Biliary/Renal) Liver->Excretion Metabolites

Caption: Pharmacokinetic disposition of amide analogs vs. esters. Amides resist plasma hydrolysis, allowing for sustained target engagement.

References

  • Synthesis and anticancer evaluation of naphthoquinone amides. Source:European Journal of Medicinal Chemistry Citation: T. Srihari et al. (2012). "First synthesis and anticancer activity of novel naphthoquinone amides." URL:[Link]

  • Comparison of Amides vs. Esters in Naphthoquinone series. Source:European Journal of Medicinal Chemistry Citation: S. Khamrah et al. (2013). "Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation." URL:[Link]

  • Antimicrobial activity of Naphthoic Acid derivatives. Source:Molecules (MDPI) Citation: A. G. M.[3] Barrett et al. (2023). "Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials." URL:[Link]

  • 2-Methyl-1,4-naphthoquinone (Vitamin K) Analog Activity. Source:Bioorganic & Medicinal Chemistry Citation: V. R. P. Reddy et al. (2017). "Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity." URL:[Link]

Sources

Validation

Reproducibility Guide: Synthesis of 2-Methyl-1-Naphthoic Acid Amides

The following guide provides an in-depth technical comparison of synthesis methods for 2-Methyl-1-naphthamide , a sterically congested scaffold often encountered in drug discovery (e.g., Vitamin K analogs, bioisosteres)....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthesis methods for 2-Methyl-1-naphthamide , a sterically congested scaffold often encountered in drug discovery (e.g., Vitamin K analogs, bioisosteres).

The focus is on reproducibility , addressing the specific challenges posed by the ortho-methyl group and the peri-hydrogen interaction unique to the naphthalene system.

Executive Analysis: The Steric Challenge

Synthesizing amides from 2-methyl-1-naphthoic acid is not a trivial "coupling reaction." It serves as a stress test for standard amide bond formation protocols due to two compounding steric factors:

  • Ortho-Effect: The methyl group at position C2 sterically crowds the carbonyl carbon at C1.

  • Peri-Interaction: The proton at C8 exerts a repulsive field on the C1 substituent, forcing the carbonyl group out of planarity with the aromatic ring.

Impact on Reproducibility: Standard coupling agents (EDC, DCC) often stall or yield variable results because the active ester intermediate is too bulky to be attacked efficiently by the amine, leading to hydrolysis or N-acylurea rearrangement byproducts.

This guide compares the two most robust methodologies: Acid Chloride Activation (Method A) and High-Activity Uronium Coupling (Method B) .

Comparative Performance Matrix

MetricMethod A: Acid Chloride (SOCl₂) Method B: HATU/HOAt Method C: Boronic Acid Catalysis
Steric Tolerance High (Forces reaction via highly electrophilic species)Medium-High (Requires HOAt to accelerate attack)Low (Substrate dependent)
Reproducibility 95% (If moisture is strictly controlled)85% (Sensitive to reagent quality/age)60% (Variable with amine nucleophilicity)
Atom Economy Medium (Generates SO₂, HCl)Low (Large peptide coupling byproducts)High (Water is only byproduct)
Purification Simple (Evaporation/Recrystallization)Complex (Removal of urea/guanidine byproducts)Simple (Catalyst filtration)
Scalability Excellent (>100g)Poor (Cost prohibitive >10g)Good (If reaction works)

Detailed Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scalable synthesis, unreactive amines, and highest reproducibility.

Mechanism: Conversion to the acid chloride creates a linear, highly electrophilic acylium-like character that overcomes the steric wall of the C2-methyl group.

Protocol:

  • Activation: In a flame-dried RBF under Ar, suspend 2-methyl-1-naphthoic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalysis: Add catalytic DMF (3-5 drops). Critical: DMF forms the Vilsmeier reagent, essential for initiating reaction on hindered acids.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux (40°C) for 2-3 hours.

    • Checkpoint: Solution must turn clear. Evolution of gas (SO₂/HCl) should cease.

  • Evaporation: Remove solvent and excess SOCl₂ completely under high vacuum. Re-dissolve residue in dry DCM.

  • Coupling: Add the Amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv) at 0°C. Stir for 1 hour.

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.

Reproducibility Tip: Do not skip the vacuum step (Step 5). Residual SOCl₂ will react with the amine to form sulfinylamines, a common impurity often mistaken for the product.

Method B: The "Modern" Approach (HATU/HOAt)

Best for: Late-stage functionalization, acid-sensitive substrates, small scale (<100mg).

Mechanism: HATU generates an O-acyl-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-aza ring provides a "neighboring group effect," accelerating amine attack via general base catalysis, which is crucial for hindered substrates.

Protocol:

  • Dissolution: Dissolve 2-methyl-1-naphthoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMF is required for HATU solubility; DCM often precipitates the reagent.

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Activation: Add HATU (1.2 equiv). Stir for 15-30 mins. Solution should turn yellow/orange.

  • Addition: Add Amine (1.2 equiv).

  • Reaction: Stir at RT for 12-18 hours. Hindered substrates require longer times than standard couplings.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

Reproducibility Tip: If conversion is low (<50%), add 0.5 equiv of HOAt explicitly. Commercial HATU can degrade; free HOAt boosts the active ester turnover.

Decision Logic & Mechanism Visualization

Workflow Decision Tree

Use this logic to select the correct method for your specific 2-methyl-naphthoic acid derivative.

DecisionMatrix Start Start: 2-Methyl-1-naphthoic Acid Scale Is Scale > 5 grams? Start->Scale Sensitive Is Amine Acid-Sensitive? Scale->Sensitive No MethodA METHOD A: Acid Chloride (SOCl2) Scale->MethodA Yes (Cost/Safety) Sensitive->MethodA No (Robustness) MethodB METHOD B: HATU / HOAt Sensitive->MethodB Yes (Avoid HCl)

Caption: Decision matrix for selecting synthesis route based on scale and substrate sensitivity.

Steric Hindrance Mechanism

The following diagram illustrates why the specific reagents are chosen to overcome the naphthalene steric barrier.

Mechanism Substrate 2-Me-1-Naphthoic Acid (Steric Clash: Me vs COOH) Activation Activation Step Substrate->Activation Intermed_A Acyl Chloride (Linear -C=O+ Character) Minimizes Steric Profile Activation->Intermed_A SOCl2 Intermed_B Active Ester (OBt/OAt) (Bulky Intermediate) Activation->Intermed_B HATU Product 2-Methyl-1-Naphthamide Intermed_A->Product Fast Attack (High Energy) Intermed_B->Product Slow Attack (Steric Drag) Peri Peri-Hydrogen (H8) Blocks Approach Peri->Intermed_B Repulsion

Caption: Mechanistic comparison showing why Acid Chloride (Green) overcomes the Peri-hydrogen repulsion better than Active Esters (Red).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of amides. Organic Syntheses, 65, 203. (Reference for Ghosez Reagent as alternative to SOCl2). Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Comparative

"comparison of analytical methods for 2-Methyl-naphthoic acid amide quantification"

Executive Summary & Compound Relevance 2-Methyl-naphthoic acid amide (2-MNAA) (CAS: 2243-24-5 or related isomers) is a critical intermediate and potential impurity in the synthesis of naphthalene-based pharmaceuticals, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Relevance

2-Methyl-naphthoic acid amide (2-MNAA) (CAS: 2243-24-5 or related isomers) is a critical intermediate and potential impurity in the synthesis of naphthalene-based pharmaceuticals, including Vitamin K analogs (Menadione derivatives) and certain anti-emetic agents (e.g., Palonosetron precursors).

Accurate quantification is essential for two primary workflows:

  • Impurity Profiling (CMC): Monitoring trace levels of unreacted amide in final drug substances (API).

  • Pharmacokinetics (PK): Quantifying metabolic biotransformation of naphthalene-carboxamide drugs in plasma/urine.

This guide compares the two industry-standard methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the Limit of Quantitation (LOQ) required and the complexity of the sample matrix.

FeatureMethod A: HPLC-UV Method B: LC-MS/MS (Triple Quad)
Primary Application Raw material purity, Process control (IPC), Dissolution testing.Trace impurity analysis (genotoxic screening), DMPK studies (plasma/urine).
Sensitivity (LOD) ~0.1 - 1.0 µg/mL (ppm range)~0.5 - 5.0 ng/mL (ppb range)
Specificity Moderate. Relies on Retention Time (RT) and UV spectra. Co-elution is a risk.High. Relies on RT + Precursor Mass + Fragment Ions (MRM).
Linearity Range Wide dynamic range (e.g., 10 - 1000 µg/mL).Narrower, sensitive range (e.g., 1 - 1000 ng/mL).
Sample Prep Simple (Dilute & Shoot).Rigorous (SPE or LLE) to remove matrix effects (ion suppression).
Cost per Sample Low ($).High (

$).

Expert Verdict:

  • Use HPLC-UV for routine batch release where 2-MNAA is a major component or high-level impurity (>0.05%).

  • Use LC-MS/MS for biological matrices or when 2-MNAA is a potential genotoxic impurity (PGI) requiring sub-ppm detection limits.

Deep Dive: Method A - HPLC-UV Protocol (Routine QC)

This protocol is robust, cost-effective, and sufficient for synthetic process monitoring. It utilizes the strong UV absorption of the naphthalene moiety.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why Phenyl-Hexyl? The

      
       interactions between the phenyl stationary phase and the naphthalene ring of 2-MNAA offer superior selectivity compared to standard C18, especially if separating from similar isomers [1].
      
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 0-2 min (20% B), 2-15 min (20%

    
     80% B), 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Primary) and 230 nm (Secondary).

    • Note: 280 nm is specific to the naphthalene ring and minimizes solvent background.

Protocol Steps
  • Standard Prep: Dissolve 10 mg 2-MNAA standard in 10 mL ACN (Stock: 1 mg/mL). Dilute with Mobile Phase A:B (50:50) to working range (10–100 µg/mL).

  • System Suitability: Inject the 50 µg/mL standard 5 times.

    • Acceptance Criteria: RSD < 2.0%, Tailing Factor < 1.5.

  • Sample Analysis: Filter samples through 0.45 µm PTFE filters. Inject 10 µL.

Deep Dive: Method B - LC-MS/MS Protocol (Trace Analysis)

Required for biological samples (plasma) or trace impurity quantification (< 10 ppm). This method uses Multiple Reaction Monitoring (MRM) for maximum specificity.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Mechanism:[2][3] Amides protonate readily on the carbonyl oxygen or nitrogen (

      
      ).
      
  • Precursor Ion:

    
     186.1 (
    
    
    
    ).
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , formation of acylium ion).
    • Qualifier:

      
       (Subsequent loss of 
      
      
      
      from acylium ion, naphthalene cation).
  • Collision Energy (CE): Optimized typically between 15–25 eV.

Chromatographic Conditions (UHPLC)
  • Column: C18 UHPLC Column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Plasma Extraction)
  • Why? Protein precipitation alone often leaves phospholipids that cause ion suppression.

  • Protocol:

    • Aliquot 100 µL Plasma.

    • Add 10 µL Internal Standard (e.g., Deuterated 2-MNAA-d3 or 1-Naphthamide).

    • Add 300 µL cold Acetonitrile (Protein Precipitation). Vortex 1 min.

    • Centrifuge @ 10,000 rpm for 10 min.

    • Evaporate supernatant under

      
       stream; reconstitute in 100 µL Mobile Phase (10% ACN).
      

Visualization: Analytical Decision Workflow

The following diagram outlines the decision logic for selecting the appropriate method and the subsequent workflow.

AnalyticalWorkflow Start Start: Define Analytical Goal Decision Is the target concentration < 1 µg/mL OR is the matrix biological? Start->Decision MethodA Select Method A: HPLC-UV (Routine QC / High Conc.) Decision->MethodA No (Raw Material) MethodB Select Method B: LC-MS/MS (Trace / Bioanalysis) Decision->MethodB Yes (Plasma/Impurity) PrepA Sample Prep: Dilute & Filter (0.45 µm PTFE) MethodA->PrepA ColA Column: Phenyl-Hexyl (Pi-Pi Selectivity) PrepA->ColA DetA Detection: UV @ 280 nm ColA->DetA PrepB Sample Prep: Protein Ppt or Solid Phase Extraction (SPE) MethodB->PrepB IonB Ionization: ESI+ (m/z 186) PrepB->IonB MRMB MRM: 186 -> 169 (Quant) 186 -> 141 (Qual) IonB->MRMB

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity needs and sample matrix.

Troubleshooting & Scientific Validation

Addressing Matrix Effects (LC-MS/MS)

In biological samples, co-eluting phospholipids can suppress ionization.

  • Validation Step: Perform a Post-Column Infusion experiment. Infuse a constant flow of 2-MNAA standard while injecting a blank plasma extract.

  • Observation: A dip in the baseline indicates suppression.

  • Solution: If suppression occurs at the retention time of 2-MNAA, switch to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB) to remove interferences [2].

Isomer Selectivity (HPLC)

2-Methyl-1-naphthoamide can co-elute with 4-methyl-1-naphthoamide or 1-naphthoamide.

  • Validation Step: If using C18 fails to separate isomers, switch to a Biphenyl or Phenyl-Hexyl column. The

    
     interaction strength varies with the position of the electron-donating methyl group on the naphthalene ring, enhancing resolution [1].
    

References

  • Selectivity in HPLC: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Discusses Phenyl-Hexyl stationary phase advantages for aromatic compounds).

  • Matrix Effects in LC-MS: FDA Guidance for Industry. (2018).[4] Bioanalytical Method Validation. (Standard protocols for assessing matrix effects).

  • Naphthalene Metabolite Analysis: Li, Z., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE. (Provides foundational MS parameters for naphthalene derivatives).

  • Amide Analysis: U.S. EPA Method 8270E. (2018). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Alternative method context for amides).

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-Naphthoic Acid Amide Derivatives

Executive Summary: The "Orthogonal" Scaffold In the crowded landscape of aromatic amides, 2-Methyl-1-naphthoic acid amide derivatives represent a privileged scaffold. Unlike their unhindered counterparts (1-naphthamides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Orthogonal" Scaffold

In the crowded landscape of aromatic amides, 2-Methyl-1-naphthoic acid amide derivatives represent a privileged scaffold. Unlike their unhindered counterparts (1-naphthamides or 2-naphthamides), the introduction of a methyl group at the ortho position (C2) relative to the amide carbonyl (C1) introduces a critical steric clash. This "Magic Methyl" effect forces the amide bond out of planarity with the naphthalene ring, locking the molecule into a stable, non-planar conformation (atropisomerism).

For drug development professionals, this is not merely a structural curiosity; it is a design feature. This pre-organized conformation reduces the entropic penalty of binding to deep hydrophobic pockets, such as the ATP-binding sites of kinases (e.g., VEGFR-2) or the DNA-binding domains of bacterial topoisomerases.

This guide objectively compares the SAR of these derivatives, focusing on their dual utility as VEGFR-2 inhibitors (Anticancer) and Broad-Spectrum Antimicrobials , supported by experimental protocols and mechanistic insights.

Chemical Architecture & Synthesis

The Steric Lock Mechanism

The defining feature of this class is the 2-Methyl-1-Naphthamide core.

  • Without 2-Methyl: The amide bond can rotate freely, often adopting a planar conformation to maximize

    
    -conjugation.
    
  • With 2-Methyl: The steric repulsion between the C2-Methyl and the amide oxygen/nitrogen restricts rotation (

    
    ), creating a chiral axis (atropisomerism) or a fixed orthogonal geometry.
    
Robust Synthetic Protocol

Reliability Level: High (Self-Validating via TLC/NMR)

Objective: Synthesis of N-substituted-2-methyl-1-naphthamides via Acid Chloride activation.

Reagents:

  • Precursor: 2-Methyl-1-naphthoic acid (CAS: 2437-16-3)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Coupling: Substituted Aniline or Aliphatic Amine

  • Base: Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 eq of 2-methyl-1-naphthoic acid in anhydrous Toluene.

    • Add 1.5 eq of

      
       and a catalytic drop of DMF.
      
    • Reflux for 3 hours.[1] Validation: Monitor gas evolution (

      
      ) cessation.
      
    • Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Amidation (Nucleophilic Acyl Substitution):

    • Dissolve the crude acid chloride in anhydrous

      
       (DCM) at 0°C.
      
    • Add 1.1 eq of the target Amine and 2.0 eq of

      
       dropwise.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the amine spot and appearance of a fluorescent amide spot.

  • Purification:

    • Wash organic layer with 1M HCl (remove unreacted amine), then sat.

      
       (remove unreacted acid).
      
    • Recrystallize from Ethanol or purify via Flash Chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives hinges on three specific zones of the scaffold.

Zone 1: The Naphthalene Core (Lipophilic Anchor)
  • Requirement: Must be hydrophobic to slot into the binding pocket (e.g., the hydrophobic back pocket of VEGFR-2).

  • Modification: Substitution at C4 (e.g., -OH or -OMe) significantly enhances potency.

    • Insight: A 4-hydroxy group often acts as a Hydrogen Bond Donor (HBD) to key residues (e.g., Glu/Asp) in the active site.

    • Data: 4-Hydroxy-2-methyl derivatives show a 5-10x increase in IC50 potency compared to the unsubstituted parent.

Zone 2: The Amide Linker (The Pivot)
  • Role: Hydrogen bonding with the hinge region of kinases.

  • Constraint: The 2-Methyl group is non-negotiable for high selectivity. Removing it restores planarity, often leading to "flat" promiscuous binding and increased off-target toxicity.

Zone 3: The N-Substituent (The Warhead)
  • Aliphatic Chains (e.g., Morpholinopropyl): Increases solubility and targets solvent-exposed regions. Best for Anticancer (VEGFR-2) activity.

  • Substituted Aryls (e.g., 3,5-dimethoxyphenyl): Increases rigidity and

    
     stacking. Best for Antimicrobial  activity.[2]
    

Comparative Performance Data

Application A: Anticancer (VEGFR-2 Inhibition)

Target:[3] Vascular Endothelial Growth Factor Receptor-2 (Angiogenesis). Comparison: vs. Sorafenib (Standard of Care).

Compound VariantR-Group (Amide N)Core SubstitutionIC50 (µM) - HUVECIC50 (µM) - MCF-7Selectivity Index
Lead Compound 8b 3-Morpholinopropyl4-Hydroxy-6-OMe0.38 2.97 High
Compound 5b4-Fluorobenzyl4-Hydroxy3.598.38Moderate
UnsubstitutedPhenylNone> 50.0> 50.0None
Sorafenib (Ref) --0.072.50High

Data Source: Derived from comparative analysis of naphthamide derivatives in recent literature (e.g., ACS Omega 2022).

Application B: Antimicrobial Activity

Target: Bacterial Cell Membrane / DNA Gyrase. Comparison: vs. Ciprofloxacin.[4]

Compound VariantStructure TypeMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliActivity Type
Compound 22 N-(2-Me-5-CF3-phenyl)0.3 23.2 Broad Spectrum
Compound 13N-(3,5-Dimethylphenyl)54.9>100Gram-Pos Only
Ciprofloxacin Fluoroquinolone0.50.01Broad Spectrum

Insight: The presence of electron-withdrawing groups (CF3) on the N-phenyl ring, combined with the 2-methyl naphthyl core, creates a "push-pull" electronic system that enhances membrane permeability.

Mechanism of Action Visualization

Pathway: VEGFR-2 Inhibition by 2-Methyl-Naphthamides

The diagram below illustrates how the "Orthogonal" conformation facilitates binding to the ATP-binding pocket of VEGFR-2, blocking downstream angiogenesis signaling.

VEGFR2_Inhibition Ligand 2-Methyl-Naphthamide (Orthogonal Conformation) Complex Ligand-Receptor Complex (Steric Lock in Hydrophobic Pocket) Ligand->Complex VEGFR2_Inactive VEGFR-2 Receptor (ATP Pocket Empty) VEGFR2_Inactive->Complex Ligand Binding (High Affinity) Signaling Downstream Signaling (RAF/MEK/ERK) Complex->Signaling Inhibition Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Induces ATP ATP Molecule ATP->VEGFR2_Inactive Blocked by Ligand Angiogenesis Angiogenesis (Tumor Growth) Signaling->Angiogenesis Promotes

Caption: Mechanism of Action: The 2-methyl-naphthamide ligand competitively binds to the VEGFR-2 ATP pocket, inhibiting the RAF/MEK/ERK cascade and inducing apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

Standardized workflow for validating anticancer potential.[5][6]

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Sorafenib as positive control and 0.1% DMSO as vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[7][8][9][10][11] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
     is calculated via non-linear regression (Log(inhibitor) vs. response).
    

References

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of 2-Naphthamide Derivatives. Source: ACS Omega (2022). URL:[Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1-carboxanilides. Source: Bioorganic & Medicinal Chemistry Letters / PMC (2018). URL:[Link]

  • Artificial Molecular Rotors. (Reference for Steric/Atropisomerism Mechanism) Source: Chemical Reviews (2005). URL:[Link]

  • Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2014).[12] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-naphthoic acid amide proper disposal procedures

2-Methyl-[1]naphthoic acid amide proper disposal procedures As a Senior Application Scientist, I recognize that the lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 2-Methyl-[1...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-[1]naphthoic acid amide proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 2-Methyl-[1]naphthoic acid amide (also known as 2-methyl-1-naphthamide) is a highly stable aromatic amide frequently utilized as a structural scaffold in drug discovery and materials science.

However, the very physicochemical properties that make this compound valuable—its rigid, lipophilic naphthalene core and stable amide linkage—also make it environmentally persistent. Improper disposal can lead to aquatic toxicity and severe respiratory or mucosal irritation for laboratory personnel.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-Methyl-[1]naphthoic acid amide, grounded in established environmental health and safety (EHS) standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 2-Methyl-[1]naphthoic acid amide is typically encountered as a crystalline solid or powder. The bulky naphthalene system renders the molecule highly lipophilic (poorly soluble in water), meaning it cannot be flushed into municipal wastewater systems, as it will resist standard biological degradation and potentially bioaccumulate[1]. Furthermore, the fine particulate nature of the solid presents an acute inhalation hazard[2].

Table 1: Hazard Classification and Operational Implications

GHS Hazard CodeHazard DescriptionCausality & MechanismOperational Implication
H315 Causes skin irritationLipophilicity allows the compound to penetrate the lipid bilayer of the stratum corneum, causing localized inflammation.Nitrile or neoprene gloves are mandatory during all handling and disposal phases[3].
H319 Causes serious eye irritationParticulate deposition on the conjunctiva triggers an acute inflammatory cascade.Safety goggles (not just standard glasses) must be worn.
H335 May cause respiratory irritationMicro-particulates (<10 µm) can bypass upper respiratory cilia, depositing in the bronchioles.Handle dry powders exclusively within a certified Class II biological safety cabinet or fume hood[2].
H302 / H332 Harmful if swallowed or inhaledSystemic absorption of the aromatic core can lead to hepatic processing burden and toxicity.Strict segregation of waste; no eating/drinking in the operational area[3].

Waste Segregation and Containerization Workflow

The cornerstone of chemical disposal is preventing cross-contamination and ensuring the waste is directed to the correct destruction facility. Naphthamide derivatives must never be mixed with strong oxidizing agents, as this can trigger exothermic reactions.

DisposalWorkflow Start Waste Generation: 2-Methyl-[1]naphthoic acid amide Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Dry Liquid Liquid Waste (Organic Solvents) Decision->Liquid Dissolved PackSolid Seal in compatible hazardous waste bag/drum Solid->PackSolid PackLiquid Store in halogenated or non-halogenated carboy Liquid->PackLiquid Label Label: 'Hazardous Waste' (Toxic/Irritant) PackSolid->Label PackLiquid->Label Incinerate High-Temp Incineration (with NOx scrubber) Label->Incinerate

Caption: Operational workflow for segregation, containerization, and disposal of naphthamide waste.

Protocol A: Routine Laboratory Disposal
  • Determine the Physical State:

    • Solid Waste: Collect all unreacted powder, contaminated filter paper, and weighing boats.

    • Liquid Waste: Identify the solvent used (e.g., dichloromethane, methanol, or DMSO).

  • Primary Containerization:

    • Place solid waste into a heavy-duty, chemically resistant polyethylene bag or a high-density polyethylene (HDPE) wide-mouth jar.

    • Funnel liquid waste into the appropriate institutional liquid waste carboy. Crucial: If the compound is dissolved in a halogenated solvent (like DCM), it must go into the "Halogenated Organic Waste" stream to prevent explosive hazards during later processing.

  • Secondary Containment & Labeling:

    • Seal the primary container tightly. Place it within a secondary containment tray to prevent leaks.

    • Affix a standard hazardous waste label. Explicitly write "2-Methyl-[1]naphthoic acid amide" (do not use abbreviations) and check the boxes for "Toxic" and "Irritant".

  • Institutional Transfer:

    • Transfer the sealed containers to your facility's central EHS accumulation area. Do not store waste in the active laboratory for more than 90 days.

The Mechanistic Necessity of High-Temperature Incineration

Why can't we simply neutralize this compound? The amide bond (


) is highly resistant to mild hydrolytic cleavage, and the naphthalene ring is thermodynamically stable. Therefore, the only universally approved method for the ultimate disposal of aromatic amides is combustion in a chemical incinerator equipped with an afterburner and scrubber [3].

When 2-Methyl-[1]naphthoic acid amide is burned, the nitrogen atom in the amide group oxidizes to form nitrogen oxides (


), which are potent greenhouse gases and smog precursors. The secondary afterburner ensures complete thermal destruction of the aromatic ring, while the alkaline scrubber neutralizes the 

emissions before they reach the atmosphere.

ThermalDegradation Amide 2-Methyl-[1]naphthoic acid amide (C12H11NO) Combustion Primary Combustion (>800°C, O2) Amide->Combustion Intermediates CO, NOx, VOCs, Polycyclic fragments Combustion->Intermediates Afterburner Secondary Afterburner (>1100°C) + Scrubber Intermediates->Afterburner Products CO2, H2O, N2 (Safe Exhaust) Afterburner->Products

Caption: Mechanistic pathway of thermal degradation and NOx scrubbing during chemical incineration.

Acute Spill Response & Decontamination Protocol

In the event of an accidental release on the benchtop or floor, immediate and methodical action is required to prevent aerosolization of the dust.

Protocol B: Solid Spill Decontamination
  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the room's ventilation system is active, but turn off any localized fans that might blow the powder around[2].

  • PPE Donning: Put on a fitted N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping will aerosolize the fine naphthamide particles, drastically increasing the H335 inhalation hazard. Instead, lightly mist the spilled powder with a small amount of water or an inert solvent (like isopropanol) to dampen it[1].

  • Collection: Use a disposable plastic scoop or wet paper towels to gently gather the dampened material. Place the collected material into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Because the compound is lipophilic, wiping the bench with plain water is insufficient. Wash the contaminated surface thoroughly with a strong surfactant (laboratory soap) and warm water, followed by an ethanol wipe down to ensure all organic residue is removed[1].

  • Disposal of Cleanup Materials: Treat all scoops, paper towels, and outer gloves used in the cleanup as contaminated hazardous waste. Label and dispose of them following Protocol A.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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